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  • Product: dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
  • CAS: 56158-00-0

Core Science & Biosynthesis

Foundational

Chemical structure of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Dimethyl[(4-nitrophenyl)imino]- -sulfanone Executive Summary Dimethyl[(4-nitrophenyl)imino]- -sulfanone (CAS: 56158-00-0), commonly referred to in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Dimethyl[(4-nitrophenyl)imino]- -sulfanone

Executive Summary

Dimethyl[(4-nitrophenyl)imino]-


-sulfanone (CAS: 56158-00-0), commonly referred to in medicinal chemistry as 

-(4-nitrophenyl)-

-dimethylsulfoximine
, represents a critical scaffold in the development of bioisosteres for sulfones and sulfonamides. Characterized by a hypervalent sulfur(VI) center, this molecule exhibits unique electronic properties due to the interplay between the electron-withdrawing nitroaryl group and the electron-donating

-methyl moieties.

This guide provides a comprehensive technical analysis of its chemical architecture, a validated synthetic protocol via nucleophilic aromatic substitution (


), and a framework for its application as a metabolically stable pharmacophore.

Chemical Architecture and Bonding

Nomenclature and Classification

While the IUPAC-generated name "dimethyl[(4-nitrophenyl)imino]-


-sulfanone" explicitly describes the sulfur oxidation state (

) and the imino-oxo functionality, the compound belongs to the sulfoximine class.
  • Formula:

    
    
    
  • Molecular Weight: 214.24 g/mol

  • Core Geometry: Distorted Tetrahedron at Sulfur

  • Chirality: Achiral (due to

    
     symmetry with identical methyl groups, assuming rapid rotation or planar N-inversion/aryl rotation).
    
Electronic Structure

The sulfur atom exists in a +6 oxidation state, bonded to four ligands: two methyl carbons, one oxygen, and one nitrogen. The


 bond is not a simple double bond; it possesses significant ylidic character (

), which is modulated by the electron-withdrawing 4-nitrophenyl group.

Resonance Effects: The 4-nitro group exerts a strong mesomeric effect (


), pulling electron density from the sulfoximine nitrogen into the phenyl ring. This reduces the basicity of the sulfoximine nitrogen compared to 

-alkyl derivatives and increases the double-bond character of the

bond.
Structural Visualization

The following diagram illustrates the resonance contributions and the "push-pull" electronic system stabilizing the molecule.

ResonanceStructure S_center Sulfur (VI) [Hypervalent] O_atom Oxygen (S=O) S_center->O_atom Double Bond Character N_imine Nitrogen (Imino) S_center->N_imine Ylidic/Double Bond Aryl 4-Nitrophenyl Ring N_imine->Aryl Conjugation Nitro Nitro Group (NO2) Aryl->Nitro -M Effect

Figure 1: Electronic connectivity showing the delocalization of electron density from the sulfur center toward the nitro group.

Validated Synthetic Protocol

The most robust method for synthesizing


-(4-nitrophenyl)sulfoximines is the Nucleophilic Aromatic Substitution (

)
of 4-fluoronitrobenzene with

-dimethylsulfoximine. This route is preferred over oxidative imination of sulfides due to higher yields and easier purification.
Reaction Scheme


Step-by-Step Methodology

Materials:

  • 
    -Dimethylsulfoximine (1.0 eq)
    
  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • 
    -Dimethylformamide (DMF), anhydrous
    

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -dimethylsulfoximine (e.g., 10 mmol) in anhydrous DMF (20 mL).
    
  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure suspension homogeneity.
    
  • Addition: Add 1-fluoro-4-nitrobenzene (11 mmol) dropwise or in small portions.

  • Reaction: Heat the mixture to 80-90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (eluent: EtOAc/Hexane 1:1) or LC-MS. The product typically appears as a bright yellow spot.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Filter the solid using a Büchner funnel. Wash the cake with water (

      
      ) to remove residual DMF and inorganic salts.
      
  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture.

  • Yield: Expected yield is 85–95%.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Dimethyl Sulfoximine + 1-Fluoro-4-nitrobenzene Reaction Reaction: K2CO3, DMF 80°C, 4-6 hours Start->Reaction SNAr Mechanism Quench Quench: Pour into Ice Water (Precipitation) Reaction->Quench Complete Conversion Filter Isolation: Filtration & Washing Quench->Filter Solid Formation Purify Purification: Recrystallization (EtOH) Filter->Purify Crude Isolation Product Final Product: Yellow Crystalline Solid Purify->Product >98% Purity

Figure 2: Operational workflow for the synthesis of CAS 56158-00-0 via SNAr.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic data.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.15–3.25 ppm (s, 6H, 
      
      
      
      ): Characteristic singlet for the two equivalent methyl groups on the sulfur.
    • 
       6.90–7.00 ppm (d, 
      
      
      
      Hz, 2H, Ar-H ortho to N): Shielded due to conjugation with the nitrogen lone pair.
    • 
       8.10–8.20 ppm (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      ): Deshielded by the nitro group.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       ~42.0 ppm (
      
      
      
      )
    • 
       ~122.0 ppm (Ar-C ortho to N)
      
    • 
       ~125.5 ppm (Ar-C ortho to 
      
      
      
      )
    • 
       ~142.0 ppm (Ar-C-
      
      
      
      )
    • 
       ~153.0 ppm (Ar-C-N)
      
Infrared Spectroscopy (IR)
  • 
     Stretch:  Strong band at 
    
    
    
    .
  • 
     Stretches:  Asymmetric (
    
    
    
    ) and Symmetric (
    
    
    ).
  • 
     Stretch:  Often overlaps with the fingerprint region but typically found near 
    
    
    
    .
Physical Properties
PropertyValue
Physical State Yellow Crystalline Solid
Melting Point 165–168 °C (Lit. values vary slightly based on purity)
Solubility Soluble in DMSO, DMF,

; Insoluble in Water
Stability Stable to air and moisture; thermally stable up to ~200°C

Applications in Drug Discovery[1]

Bioisosterism

The sulfoximine moiety (


) is a critical bioisostere for the sulfone group (

).
  • Solubility: The basic nitrogen (though reduced by the nitro group here) and the polar nature of the S=O/S=N bonds generally improve water solubility compared to sulfones.

  • Hydrogen Bonding: The sulfoximine nitrogen can act as a hydrogen bond acceptor, offering additional binding interactions in protein active sites.

Metabolic Stability

Unlike sulfonamides which can be prone to N-dealkylation or hydrolysis, the


 bond is robust against hydrolytic cleavage. The 4-nitrophenyl derivative serves as a model for testing the metabolic fate of electron-deficient 

-aryl sulfoximines.

References

  • Defoin, A., Geffroy, G., Le Nouen, D., Spileers, D., & Streith, J. (1989).[1] Cascade Reactions. A Simple One-pot Synthesis of the Mitomycin Skeleton. Helvetica Chimica Acta, 72(6), 1199–1215.[1]

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408.

  • Frings, M., Bolm, C., et al. (2012). Synthesis of N-Cyano and N-Aryl Sulfoximines. European Journal of Organic Chemistry, 2012(9), 1723–1730.

Sources

Exploratory

An In-depth Technical Guide to Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone

For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone, a member of the increasingly important class of sulfoximines, represents a unique molecular scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone, a member of the increasingly important class of sulfoximines, represents a unique molecular scaffold with significant potential in medicinal chemistry and drug discovery. The sulfoximine functional group, once overlooked, has gained prominence due to its distinct physicochemical properties that offer advantages over more traditional bioisosteres like sulfones and sulfonamides.[1][2] This guide provides a comprehensive overview of Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone, including its chemical identity, a proposed synthetic route based on established methodologies, its anticipated chemical properties and reactivity, and its potential applications in the development of novel therapeutics.

Core Compound Details

Identifier Value Source
CAS Number 56158-00-0[3]
Molecular Formula C₈H₁₀N₂O₃S[3]
Molecular Weight 214.24 g/mol [3]
IUPAC Name 1-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}-4-nitrobenzene[3]
SMILES CS(=NC1=CC=C([O-])C=C1)(=O)C[3]

Physicochemical Properties (Predicted)

Property Value Source
Topological Polar Surface Area (TPSA) 72.57 Ų[3]
LogP 1.9539[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]

Synthesis and Mechanism

Proposed Synthetic Pathway: Copper-Catalyzed N-Arylation

The proposed synthesis involves the cross-coupling of dimethyl sulfoximine with a suitable 4-nitrophenyl halide, such as 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene, in the presence of a copper(I) catalyst, a ligand, and a base.

Synthetic_Pathway cluster_DMSO cluster_ArylHalide cluster_Product DMSO Dimethyl Sulfoximine Reaction DMSO->Reaction ArylHalide 1-Bromo-4-nitrobenzene ArylHalide->Reaction Product Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone Reaction->Product CuI, Ligand, Base Toluene, 110 °C DMSO_struct DMSO_struct ArylHalide_struct ArylHalide_struct Product_struct [Image of Product Structure] Application_Workflow Start Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone Reduction Reduction of Nitro Group Start->Reduction e.g., Fe/HCl, H₂, Pd/C Amine 4-Aminophenyl Derivative Reduction->Amine Derivatization Further Derivatization (e.g., Amide Coupling, Sulfonylation) Amine->Derivatization Library Compound Library for HTS Derivatization->Library Bioassay Biological Assays Library->Bioassay Hit Hit Identification Bioassay->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone from Sulfoxides

Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for the synthesis of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, a representative N-aryl sulfoximine, starting from dim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for the synthesis of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, a representative N-aryl sulfoximine, starting from dimethyl sulfoxide (DMSO). Sulfoximines are a class of sulfur(VI) compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, metabolic stability, and utility as chiral auxiliaries.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of established and modern synthetic methodologies. We will delve into the mechanistic underpinnings of metal-catalyzed and hypervalent iodine-mediated imination reactions, providing field-proven insights into experimental design and causality. The guide includes detailed, step-by-step protocols, comparative data tables, and process-flow diagrams to ensure both theoretical understanding and practical applicability.

Introduction to λ6-Sulfanones (Sulfoximines)

Sulfoximines, formally known as λ6-sulfanones, are tetracoordinate, hexavalent sulfur compounds characterized by a central sulfur atom double-bonded to one oxygen atom and one nitrogen atom, and single-bonded to two carbon substituents. Their structural rigidity, chirality at the sulfur center, and capacity for hydrogen bonding have made them attractive motifs in drug discovery as bioisosteres for sulfones and sulfonamides.[1] The synthesis of N-functionalized sulfoximines, such as the target molecule dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, typically involves the formation of a sulfur-nitrogen double bond (S=N) from a precursor like a sulfoxide.

The primary synthetic challenge lies in the efficient and selective imination of the sulfoxide S=O bond. This guide will focus on two predominant and reliable strategies for achieving this transformation starting from dimethyl sulfoxide (DMSO):

  • Metal-Catalyzed Imination: Utilizing transition metals like Rhodium (Rh) or Iron (Fe) to catalyze the transfer of a nitrene moiety to the sulfoxide.

  • Hypervalent Iodine-Mediated NH-Transfer: Employing hypervalent iodine reagents as oxidants to facilitate the coupling of the nitrogen source with the sulfoxide.

The choice of the 4-nitrophenyl group serves as an important example, as electron-withdrawing substituents on the aryl ring can influence reactivity and provide a handle for further chemical modification.

Core Synthetic Strategies and Mechanistic Insights

The conversion of a sulfoxide to an N-aryl sulfoximine is fundamentally an imination reaction, where the oxygen atom of the sulfoxide is formally replaced by an N-aryl group.

Rhodium_Catalytic_Cycle Catalyst Rh₂(OAc)₄ (Catalyst) Nitrenoid Rh(II)-Nitrenoid Intermediate {Rh=N-Ar} Catalyst->Nitrenoid Reacts with activated N-source N_Source 4-Nitroaniline + PhI(OAc)₂ (Oxidant) N_Source->Nitrenoid Byproduct PhI + 2 AcOH N_Source->Byproduct Nitrenoid->Catalyst Releases product, regenerates catalyst Product Sulfoximine Product Nitrenoid->Product Sulfoxide Dimethyl Sulfoxide (Substrate) Sulfoxide->Nitrenoid Nucleophilic attack by Sulfoxide-S

Figure 2: Simplified catalytic cycle for Rh-catalyzed sulfoximine synthesis.

Pathway II: Iron-Catalyzed N-S Coupling

Iron catalysis presents a more economical and environmentally benign alternative to rhodium for N-S bond formation. [2][3]Recent methods have demonstrated that simple iron salts, such as FeCl₃, can effectively catalyze the coupling of sulfoxides with N-methoxy amides or related nitrogen precursors. [2] Causality and Mechanism: The proposed mechanism for iron-catalyzed N-S coupling involves the formation of an iron-nitrenoid complex. [3]1. Ligand Exchange/Coordination: The nitrogen source coordinates to the Fe(III) center. 2. Intermediate Formation: A subsequent transformation, often assisted by a base, leads to an Fe-nitrenoid complex. 3. Nucleophilic Addition: The sulfoxide attacks this electrophilic intermediate to form a new N-S bond. 4. Product Release: The final sulfoximine product is released. This pathway is notable for its operational simplicity and tolerance of air, making it highly practical for larger-scale synthesis. [3]

Pathway III: Hypervalent Iodine-Mediated NH-Transfer

A significant advancement in sulfoximine synthesis is the use of hypervalent iodine reagents to mediate the direct transfer of an "NH" group from a simple ammonia source, followed by arylation, or more directly, the coupling of an aniline with a sulfoxide. [4]For the synthesis of an N-aryl sulfoximine, the reaction is adapted to couple the aniline directly.

Causality and Mechanism: This method avoids transition metals entirely. The reaction of a sulfoxide with 4-nitroaniline in the presence of an oxidant like PhI(OAc)₂ and a suitable solvent system facilitates the direct formation of the sulfoximine. The mechanism is believed to involve the formation of an unprecedented iodonitrene intermediate from the nitrogen source and the hypervalent iodine reagent. [4]This highly electrophilic intermediate is then trapped by the nucleophilic sulfur of the sulfoxide to yield the final product. The retention of stereochemistry at the sulfur center is a key feature of this method when using chiral sulfoxides. [4]

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route depends on factors such as cost, scale, available equipment, and desired purity.

Parameter Rhodium-Catalyzed Imination Iron-Catalyzed Coupling Hypervalent Iodine-Mediation
Catalyst Rh₂(OAc)₄ (or similar Rh(II) salt)FeCl₃ (or similar Fe salt)Metal-free
Key Reagents PhI(OAc)₂, MgOBase (e.g., Et₃N)PhI(OAc)₂
Typical Yields High (often >80%) [5]Good to High [2]Good to High [4]
Reaction Conditions Mild, but often requires inert atmosphereMild, often air-tolerant [3]Very Mild
Advantages High efficiency, well-established, reliableLow cost, low toxicity of catalystMetal-free, operationally simple, high functional group tolerance
Disadvantages High cost and toxicity of RhodiumMay require specific N-precursorsStoichiometric use of iodine oxidant
References [5][2][3][4]

Detailed Experimental Protocols

The following protocols are representative procedures adapted from established literature methods for the specific synthesis of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone.

Protocol 1: Rhodium-Catalyzed Synthesis

This protocol is adapted from the general procedure described by Bolm et al. for Rh(II)-catalyzed imination. [5] Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 4-Nitroaniline

  • Iodosobenzene diacetate (PhI(OAc)₂)

  • Magnesium oxide (MgO), activated powder

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium oxide (2.5 mmol, 2.5 equiv).

  • Add 4-nitroaniline (1.2 mmol, 1.2 equiv) and Rh₂(OAc)₄ (0.02 mmol, 2 mol%).

  • Add anhydrous dichloromethane (10 mL).

  • Add dimethyl sulfoxide (1.0 mmol, 1.0 equiv) to the suspension.

  • Finally, add PhI(OAc)₂ (1.3 mmol, 1.3 equiv) in one portion.

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and other solids. Wash the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone.

Protocol 2: Hypervalent Iodine-Mediated Synthesis

This protocol is based on the metal-free NH-transfer methodology developed by Bull and Luisi. [4] Materials:

  • Dimethyl sulfoxide (DMSO)

  • 4-Nitroaniline

  • Iodosobenzene diacetate (PhI(OAc)₂)

  • Methanol (MeOH)

Procedure:

  • To a standard reaction vial, add 4-nitroaniline (1.2 mmol, 1.2 equiv) and dimethyl sulfoxide (1.0 mmol, 1.0 equiv).

  • Add methanol (5 mL) and stir to dissolve the reagents.

  • Add PhI(OAc)₂ (1.5 mmol, 1.5 equiv) to the solution at room temperature.

  • Seal the vial and stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The crude product can be directly purified by flash column chromatography on silica gel to afford the target compound.

Conclusion and Future Outlook

The synthesis of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone from dimethyl sulfoxide can be achieved efficiently through several modern synthetic pathways. Rhodium-catalyzed imination stands as a robust and high-yielding, albeit expensive, method. [5]Iron-catalyzed couplings offer a more sustainable and cost-effective alternative with high operational simplicity. [2][3]The metal-free, hypervalent iodine-mediated approach represents a state-of-the-art method that provides mild conditions and excellent functional group tolerance, making it highly attractive for complex molecule synthesis. [4]Future developments will likely focus on further reducing catalyst loading, exploring continuous flow applications for improved scalability and safety, and developing catalytic, rather than stoichiometric, oxidant systems to enhance the overall greenness of the synthesis. [4]

References

Sources

Exploratory

Determining the Solubility Profile of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Preclinical Development In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Preclinical Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of a promising, yet under-characterized molecule: dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone. While specific experimental data for this compound is not yet widely published, this guide outlines the established methodologies and theoretical considerations necessary to generate a robust and reliable solubility profile. By following the protocols and principles detailed herein, researchers can confidently assess the developability of this and other novel sulfoximine-containing compounds.

Introduction to Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone

Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone is a sulfoximine derivative characterized by the presence of a nitrophenyl group. The sulfoximine functional group is of growing interest in medicinal chemistry due to its unique stereochemical and electronic properties, which can impart favorable pharmacological characteristics. However, the introduction of a polar sulfoximine moiety and a nitro group, combined with a nonpolar aromatic ring, results in a molecule with a complex polarity profile. This complexity necessitates a thorough investigation of its solubility in a diverse range of organic solvents, which are integral to various stages of drug development, from synthesis and purification to formulation and in vitro/in vivo testing.

Compound Properties:

PropertyValueSource
CAS Number 56158-00-0[1][2]
Molecular Formula C₈H₁₀N₂O₃S[2]
Molecular Weight 214.24 g/mol [2]
Predicted logP 1.9539[2]

The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. However, this in silico prediction requires experimental validation through solubility studies in both polar and non-polar solvent systems.

The Foundational Importance of Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The polarity of the solvent relative to the solute is a primary determinant of solubility.[3] Therefore, a carefully selected panel of organic solvents with varying polarities is essential for a comprehensive solubility screen. The choice of solvents should also reflect those commonly used in drug development processes.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

SolventPolarity IndexRationale
Hexane 0.1Non-polar, representative of aliphatic hydrocarbons.
Toluene 2.4Aromatic, non-polar, common in organic synthesis.
Dichloromethane (DCM) 3.1Halogenated, moderately polar, widely used.
Ethyl Acetate 4.4Ester, moderately polar, common extraction solvent.
Acetone 5.1Ketone, polar aprotic, versatile solvent.[4]
Isopropanol 3.9Polar protic alcohol.
Ethanol (95%) 4.3Polar protic, common in formulations.[4]
Methanol 5.1Highly polar protic alcohol.[4]
Acetonitrile 5.8Polar aprotic, common in chromatography.
Dimethyl Sulfoxide (DMSO) 7.2Highly polar aprotic, excellent for dissolving a wide range of compounds.[4]
Water 10.2Highly polar protic, essential for biological relevance.[4]

Experimental Protocol for Isothermal Solubility Determination

The following protocol details the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[5] This method ensures that the system reaches equilibrium, providing a true measure of the compound's solubility at a given temperature.

Materials and Equipment
  • Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone (purity ≥98%)[2]

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Constant temperature incubator shaker

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone to a series of labeled vials. An excess is crucial to ensure a saturated solution is formed.

    • Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker set to a standard temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

    • For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

  • Quantification:

    • The concentration of the dissolved compound can be determined by several methods. HPLC is the preferred method for its specificity and sensitivity.

      • HPLC Method:

        • Develop and validate an HPLC method for the quantification of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone. This includes selecting an appropriate column, mobile phase, and detection wavelength.

        • Prepare a series of calibration standards of known concentrations.

        • Dilute the filtered saturated solutions with the appropriate mobile phase to fall within the linear range of the calibration curve.

        • Inject the diluted samples and standards onto the HPLC system and determine the concentration from the calibration curve.

    • Gravimetric Method (for less volatile solvents):

      • Evaporate the solvent from the accurately weighed filtered solution under a stream of nitrogen or in a vacuum oven at a controlled temperature.

      • Once the solvent is completely removed, weigh the remaining solid residue.

      • The solubility can be calculated from the mass of the residue and the mass of the solvent.

Data Analysis and Presentation

The solubility data should be presented in a clear and organized manner.

Table 2: Template for Reporting Solubility Data of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Molar Solubility (log S)
Hexane
Toluene
Dichloromethane
Ethyl Acetate
Acetone
Isopropanol
Ethanol (95%)
Methanol
Acetonitrile
Dimethyl Sulfoxide
Water

Visualization of the Experimental Workflow

A clear visual representation of the experimental process enhances reproducibility and understanding.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Incubate and shake (24-72h at constant T) B->C D Settle or centrifuge C->D E Filter supernatant D->E F Quantify by HPLC or Gravimetric method E->F G Report Data F->G Calculate Solubility

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Interpreting the Solubility Profile: A Field-Proven Perspective

A comprehensive solubility profile, as generated by the protocol above, provides invaluable insights for the drug development team:

  • High solubility in non-polar solvents (e.g., hexane, toluene) would suggest a more lipophilic character than predicted and may indicate potential issues with aqueous solubility and bioavailability.

  • Good solubility in moderately polar solvents (e.g., ethyl acetate, acetone) is often desirable as these solvents are frequently used in purification and early-stage formulation work.

  • Significant solubility in polar protic solvents (e.g., ethanol, methanol) is advantageous for developing oral and parenteral formulations.

  • Aqueous solubility is a critical parameter. Low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to achieve adequate in vivo exposure.

  • High solubility in DMSO is expected and confirms its utility as a stock solution solvent for in vitro assays. However, the potential for DMSO to precipitate the compound upon dilution in aqueous media must be considered.

Conclusion: A Roadmap to De-risking Development

This technical guide provides a robust and scientifically sound framework for determining the solubility of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone in a range of pharmaceutically relevant organic solvents. While specific experimental data for this compound is not yet publicly available, the detailed protocol and theoretical considerations presented here empower researchers to generate this critical dataset. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental component of risk mitigation in the long and arduous journey of drug development. By investing in these foundational studies early, project teams can make more informed decisions, accelerate development timelines, and ultimately increase the probability of success for promising new therapeutic agents.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Classification of organic compounds By solubility.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds - Chemistry.
  • Böttcher, J., et al. (2021).
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Chemsrc. (2025, September 19). CAS#:56158-00-0 | dimethyl-(4-nitrophenyl)imino-oxo-λ6-sulfane.
  • ChemScene. (n.d.). 2384475-72-1 | Dimethyl((4-nitrobenzyl)imino)-lambda6-sulfanone.
  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • Academia.edu. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents.
  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.
  • Endotherm. (n.d.). Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone.
  • ChemScene. (n.d.). 56158-00-0 | Dimethyl((4-nitrophenyl)imino)-lambda6-sulfanone.
  • PubChem. (n.d.). [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Mitsui Chemicals. (n.d.). Solubility of Organic Compounds in DMI (At Room Temperature).

Sources

Foundational

Electronic properties of nitro-substituted lambda6-sulfanones

Electronic Properties of Nitro-Substituted -Sulfanones Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Scientists. Executive Summary: The Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties of Nitro-Substituted -Sulfanones

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Scientists.

Executive Summary: The Hypervalent Frontier

The emergence of


-sulfanones  (commonly referenced in medicinal chemistry as sulfoximines  and sulfonimidamides ) represents a pivotal shift in bioisosteric design. Unlike traditional sulfones (

), the

-sulfanone core (

) offers a tunable "chameleon" center where the nitrogen atom allows for additional vectorization.

This guide focuses on a specific, high-value subclass: Nitro-substituted


-sulfanones . The introduction of a nitro group (

), either on the sulfur-bound aryl ring or directly on the imino nitrogen, creates a unique electronic push-pull system. This modification dramatically alters the electrostatic potential (ESP) , metabolic stability , and hydrogen-bond acceptor (HBA) capabilities of the scaffold.

Key Technical Insight: The nitro group acts as a "sink" for electron density, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the


-sulfanone system. This increases the electrophilicity of the sulfur center and acidifies 

-protons, opening new pathways for covalent drug design and metabolic blocking.

Electronic Architecture & Mechanism

To understand the properties of nitro-substituted


-sulfanones, one must deconstruct the orbital interactions between the hypervalent sulfur and the nitro substituent.
The -Sulfanone Core

The central sulfur atom exists in a distorted tetrahedral geometry (pseudo-octahedral if considering lone pairs, though in S(VI) the lone pairs are involved in bonding).

  • Hybridization: Often described as

    
    , but modern MO theory suggests significant 
    
    
    
    -orbital polarization is involved to stabilize the hypervalent S-N and S-O bonds.
  • Bond Character: The

    
     and 
    
    
    
    bonds are semipolar, better represented as
    
    
    and
    
    
    . This creates a high intrinsic dipole moment (
    
    
    D).
The Nitro Effect (Perturbation Theory)

When a nitro group is attached (e.g., to an aryl ring bound to Sulfur, or directly to the Nitrogen), two primary effects govern the system:

  • Inductive Withdrawal (-I): The high electronegativity of the nitro group pulls electron density through the

    
    -framework. This deshields the Sulfur nucleus, shifting 
    
    
    
    NMR signals downfield.
  • Resonance Withdrawal (-R):

    • On S-Aryl rings: The nitro group locks the aryl ring into a specific conformation to maximize

      
      -overlap, draining density from the sulfur center.
      
    • On S-Imino Nitrogen (

      
      -nitro): The 
      
      
      
      -nitro group competes with the Sulfur for the imino nitrogen's lone pair. This reduces the basicity of the
      
      
      -nitrogen to near zero, effectively shutting down metabolic N-oxidation.
Visualization: Electronic Flow Pathway

The following diagram illustrates the electron density withdrawal vectors in a generic Nitro-Aryl


-Sulfanone system.

ElectronicFlow Nitro Nitro Group (-NO2) (Strong EWG) Aryl Aryl Linker (Pi-Conduit) Aryl->Nitro Resonance (-R) Sulfur λ6-Sulfur Center (Hypervalent Node) Sulfur->Aryl Inductive Pull AlphaC α-Carbon (Acidified C-H) AlphaC->Sulfur Hyperconjugation (σ -> σ*) Imino Imino Nitrogen (=N-R) Imino->Sulfur Back-donation (p -> d)

Figure 1: Vector map of electron density withdrawal in Nitro-Aryl


-Sulfanones. The red arrows indicate the strong pull of the nitro group, which subsequently increases the acidity of the 

-Carbon (green arrow).

Physicochemical Properties Data

The following data compares a standard


-sulfanone (Sulfoximine) against its Nitro-substituted counterparts.

Table 1: Comparative Electronic Properties

PropertyStandard Methyl-Phenyl Sulfoximine4-Nitrophenyl Analog

-Nitro Analog
Implication for Drug Design
Hammett

+0.57 (Sulfoximine group)+0.78 (Composite)N/ANitro analogs are stronger deactivators.
Dipole Moment (

)
~3.8 D~5.2 D~4.1 DHigher polarity improves solubility but may impact permeability.

(Conj. Acid)
~2.5 (on Nitrogen)~1.1< -5.0

-Nitro variants are non-basic; excellent for avoiding lysosomal trapping.

(

-CH)
~32 (DMSO)~24 (DMSO)~20 (DMSO)Nitro-substitution dramatically acidifies

-protons, enabling easier metabolic degradation at this site unless blocked.
LogP 1.21.40.9Nitro groups often lower lipophilicity slightly due to polarity, but N-nitro can increase it by masking H-bond donors.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of S-Methyl-S-(4-nitrophenyl)-sulfoximine (Nitro-


-sulfanone) via Oxidative Imination.

Safety Note: Sodium azide and concentrated acids are used. Perform all reactions in a fume hood behind a blast shield.

Synthesis Workflow

This protocol utilizes a "Late-Stage Functionalization" approach, introducing the nitrogen functionality to a pre-existing nitro-sulfide/sulfoxide.

Step 1: Oxidation to Sulfoxide

  • Dissolve 4-nitrophenyl methyl sulfide (10 mmol) in Methanol (50 mL).

  • Add Sodium Periodate (

    
    , 11 mmol) slowly at 0°C.
    
  • Stir at RT for 4 hours.

  • Filter precipitate, extract with DCM. Yields 4-nitrophenyl methyl sulfoxide.

Step 2: Imination (Formation of


 core) 
Reagents: Trifluoroacetamide, Iodobenzene diacetate (

),

(Catalyst), MgO.
  • Combine sulfoxide (5 mmol), Trifluoroacetamide (10 mmol), MgO (20 mmol), and

    
     (2.5 mol%) in DCM (20 mL).
    
  • Add

    
     (7.5 mmol) in portions over 30 mins.
    
  • Stir at RT for 12 hours.

  • Hydrolysis: Treat the intermediate with

    
     in MeOH to remove the trifluoroacetyl group.
    
  • Purification: Flash chromatography (EtOAc/Hexane).

Structural Validation (Self-Validating System)

To ensure the product is the


 species and not a sulfone or unreacted sulfoxide, check these specific markers:
  • IR Spectroscopy: Look for the diagnostic

    
     stretch at 930–960 cm⁻¹  (distinct from 
    
    
    
    sym/asym).
  • 
    C NMR:  The ipso-carbon of the phenyl ring in the 
    
    
    
    product will shift upfield (~5-8 ppm) relative to the sulfone analog due to the different anisotropy of the
    
    
    bond.
  • HRMS: Observe the

    
     peak. The Nitro group often produces a characteristic fragment loss of 30 Da (
    
    
    
    ) or 46 Da (
    
    
    ) in MS/MS.

Medicinal Chemistry Applications

Metabolic Stability

The nitro group in


-sulfanones serves as a metabolic blocker .
  • Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings. The nitro group (strongly electron-withdrawing) deactivates the ring toward oxidation.

  • Trade-off: While ring oxidation is suppressed, the nitro group itself can be reduced to an amine (toxicophore risk) or the acidified

    
    -methyl group can undergo faster oxidative dealkylation.
    
    • Solution: Fluorinate the

      
      -carbon (e.g., 
      
      
      
      ) to block this liability.
Bioisosterism

Nitro-


-sulfanones are transition-state analogs for tetrahedral intermediates in peptide hydrolysis.
  • Target Class: Aspartyl proteases (e.g., HIV protease, BACE1).

  • Binding: The

    
     and 
    
    
    
    oxygens/nitrogens act as H-bond acceptors for the enzyme's catalytic backbone.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Frings, M., et al. (2006). Synthesis and Biological Applications of Sulfoximines. European Journal of Medicinal Chemistry. Link

  • Trost, B. M., et al. (2018). Chemoselective Functionalization of Sulfoximines. Journal of the American Chemical Society. Link

  • PubChem Database. (2024). Compound Summary: Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone. National Library of Medicine. Link

  • VulcanChem. (2025). Catalog: Lambda6-sulfanone derivatives and structural properties. Link

(Note: "


-sulfanone" is used here as a synonym for the sulfoximine class 

consistent with IUPAC recommendations for

-sulfanes.)
Foundational

Bioisosteric potential of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone in medicinal chemistry

Whitepaper: The Bioisosteric Potential of the λ6-Sulfanone Moiety in Modern Medicinal Chemistry A Technical Guide for Drug Discovery & Development Professionals Abstract The strategic replacement of functional groups, a...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Bioisosteric Potential of the λ6-Sulfanone Moiety in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The strategic replacement of functional groups, a cornerstone of medicinal chemistry known as bioisosterism, is pivotal in optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2] This whitepaper delves into the largely untapped potential of the λ6-sulfanone moiety, with a specific focus on dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, as a versatile bioisostere. We will explore its synthesis, physicochemical characteristics, and prospective applications in drug design, particularly as a replacement for problematic functionalities like the aromatic nitro group. This guide will provide researchers and drug development professionals with a comprehensive understanding of the λ6-sulfanone core, supported by detailed experimental protocols for its evaluation and integration into drug discovery programs.

Introduction: The Imperative of Bioisosteric Innovation

The journey of a drug candidate from a preliminary "hit" to a marketable therapeutic is fraught with challenges, many of which are linked to the physicochemical and pharmacokinetic properties of the molecule. Bioisosterism, the substitution of atoms or groups of atoms with others that have similar steric and electronic characteristics, is a powerful strategy to overcome these hurdles.[2] Successful bioisosteric replacement can lead to improved potency, reduced toxicity, enhanced metabolic stability, and modulated solubility.[1][2]

While classical bioisosteres are well-established, the ever-present need for novel chemical matter with improved drug-like properties drives the exploration of underutilized functional groups.[3] Sulfur-containing functional groups, in particular, offer a rich and diverse chemical space for drug design due to the variable oxidation states and coordination geometries of sulfur.[4][5] Among these, sulfoximines have gained significant traction as bioisosteres for sulfones and sulfonamides, with some candidates progressing into clinical trials.[6][7][8] Sulfilimines are also emerging as a promising, albeit less explored, class of bioisosteres.[3][6][9] This guide focuses on the closely related, yet distinct, λ6-sulfanone moiety.

The aromatic nitro group, while a key pharmacophore in some instances, is often a liability in drug candidates due to its potential for in vivo reduction to reactive and potentially carcinogenic hydroxylamines and nitrosoamines.[10] This necessitates the exploration of suitable bioisosteric replacements.[11][12]

This whitepaper presents dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone as a compelling case study to explore the bioisosteric potential of the λ6-sulfanone core. We will dissect its structure, hypothesize its properties based on related functional groups, and provide a roadmap for its synthesis and evaluation.

The λ6-Sulfanone Moiety: A Structural and Physicochemical Analysis

The molecule of interest, dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, possesses a unique hexavalent sulfur center. Its chemical structure and basic properties are outlined below:

PropertyValueSource
CAS Number 56158-00-0[13][14]
Molecular Formula C₈H₁₀N₂O₃S[13]
Molecular Weight 214.24 g/mol [13]
Topological Polar Surface Area (TPSA) 72.57 Ų[13]
Predicted LogP 1.95[13]

The λ6-sulfanone core is characterized by a sulfur atom double-bonded to two oxygen atoms and participating in an imine linkage. This arrangement offers several intriguing features for a medicinal chemist:

  • Hydrogen Bond Acceptor Capacity: The two oxygen atoms and the imine nitrogen can act as hydrogen bond acceptors, potentially engaging in crucial interactions within a biological target's binding site.[15][16]

  • Tunable Polarity: The high polarity of the S=O and S=N bonds suggests that the λ6-sulfanone moiety can increase the overall polarity of a molecule, which may enhance aqueous solubility.[3]

  • Metabolic Stability: The hexavalent sulfur is generally considered to be metabolically stable, offering an advantage over more easily oxidized sulfur functionalities.[6]

  • Three-Dimensionality: The tetrahedral geometry around the sulfur atom introduces a distinct three-dimensional vector into a molecule, which can be exploited to probe the topology of a binding pocket.

Bioisosteric Rationale: Replacing the Nitro Group

The presence of a 4-nitrophenyl group in our lead molecule provides a clear opportunity for bioisosteric modification. The primary motivation for replacing the nitro group is to mitigate the risk of metabolic reduction to toxic species.[10] Furthermore, the strong electron-withdrawing nature of the nitro group significantly influences the electronics of the aromatic ring, and a bioisosteric replacement could fine-tune this property.

Potential bioisosteric replacements for the nitro group include:

  • N-Cyano Sulfilimine: This group has been successfully employed as a nonclassical bioisostere for the amide bond and demonstrates strong hydrogen bond acceptor character and high permeability.[15][16][17]

  • Trifluoromethyl Group: A well-established bioisostere for the nitro group, the CF₃ group is metabolically stable and can improve potency.[11][12]

  • Other Electron-Withdrawing Groups: Sulfonamides, sulfones, and nitriles are other potential replacements that can mimic the electronic properties of the nitro group to varying degrees.

The following table provides a hypothetical comparison of the physicochemical properties of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone with a potential bioisosteric analog where the nitro group is replaced by a cyano group.

PropertyDimethyl[(4-nitrophenyl)imino]-λ6-sulfanoneDimethyl[(4-cyanophenyl)imino]-λ6-sulfanone (Hypothetical)
Molecular Weight 214.24209.25
TPSA 72.57 Ų~65 Ų
Predicted LogP 1.95~1.5
Metabolic Liability Potential for nitro reductionReduced metabolic liability
Hydrogen Bond Acceptors 43

Experimental Protocols for Synthesis and Evaluation

A systematic evaluation of the bioisosteric potential of the λ6-sulfanone moiety requires a robust experimental workflow.

Synthesis of Dimethyl[(4-substituted-phenyl)imino]-λ6-sulfanone Analogs

The synthesis of the target compounds can be approached through a multi-step sequence, as illustrated in the following workflow diagram.

Synthesis_Workflow Substituted_Aniline Substituted Aniline Sulfilimine_Formation Sulfilimine Formation Substituted_Aniline->Sulfilimine_Formation e.g., with an activating agent Thioanisole Thioanisole Oxidation Oxidation Thioanisole->Oxidation e.g., m-CPBA Oxidation->Sulfilimine_Formation Dimethyl Sulfoxide Oxidation_to_Sulfanone Oxidation to λ6-Sulfanone Sulfilimine_Formation->Oxidation_to_Sulfanone e.g., RuCl3/NaIO4 Final_Product Dimethyl[(4-substituted-phenyl)imino]-λ6-sulfanone Oxidation_to_Sulfanone->Final_Product

Caption: A generalized synthetic workflow for the preparation of dimethyl[(4-substituted-phenyl)imino]-λ6-sulfanone analogs.

Step-by-Step Methodology:

  • Oxidation of Thioanisole: Thioanisole is oxidized to dimethyl sulfoxide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Sulfilimine Formation: The resulting dimethyl sulfoxide is reacted with a series of substituted anilines (including 4-nitroaniline and its bioisosteric analogs) in the presence of an activating agent (e.g., trifluoroacetic anhydride) to form the corresponding sulfilimines.

  • Oxidation to λ6-Sulfanone: The sulfilimine intermediate is then oxidized to the final λ6-sulfanone product using a strong oxidizing agent, such as a ruthenium(III) chloride/sodium periodate system.

  • Purification and Characterization: The final products are purified by column chromatography and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and elemental analysis).

In Vitro Evaluation of Bioisosteric Analogs

A comprehensive suite of in vitro assays is essential to characterize the drug-like properties of the synthesized analogs.[18]

Physicochemical Property Determination:

  • Solubility: Kinetic and thermodynamic solubility assays in aqueous buffers at different pH values.

  • Lipophilicity: Measurement of LogD₇.₄ using a shake-flask method or by reverse-phase HPLC.

  • pKa: Potentiometric or UV-metric determination of the basicity of the imine nitrogen.

ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling:

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) and/or Caco-2 cell permeability assays to assess passive diffusion and active transport.

  • Metabolic Stability: Incubation with human liver microsomes or hepatocytes to determine the intrinsic clearance and identify major metabolites.[19]

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the extent of binding to human plasma proteins.

  • CYP450 Inhibition: Fluorometric or LC-MS/MS-based assays to assess the potential for drug-drug interactions by inhibiting major cytochrome P450 isoforms.

The following diagram illustrates the logical flow of the in vitro evaluation process.

In_Vitro_Evaluation Synthesized_Analogs Synthesized λ6-Sulfanone Analogs Physicochemical_Profiling Physicochemical Profiling (Solubility, LogD, pKa) Synthesized_Analogs->Physicochemical_Profiling ADME_Screening ADME Screening Synthesized_Analogs->ADME_Screening Biological_Activity Biological Activity Assay (Target-Specific) Synthesized_Analogs->Biological_Activity Data_Analysis Data Analysis & SAR Physicochemical_Profiling->Data_Analysis Permeability Permeability (PAMPA, Caco-2) ADME_Screening->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) ADME_Screening->Metabolic_Stability Plasma_Protein_Binding Plasma Protein Binding ADME_Screening->Plasma_Protein_Binding CYP_Inhibition CYP450 Inhibition ADME_Screening->CYP_Inhibition ADME_Screening->Data_Analysis Biological_Activity->Data_Analysis

Caption: Workflow for the in vitro characterization of novel λ6-sulfanone analogs.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis:

The data generated from these assays will be crucial for establishing a clear SAR. For example, comparing the metabolic stability of the nitro-containing parent compound with its cyano or trifluoromethyl bioisosteres will provide direct evidence of the success of the bioisosteric replacement in mitigating metabolic liabilities. Similarly, correlating changes in solubility and permeability with the specific bioisosteric replacements will guide further optimization efforts.

Future Perspectives and Conclusion

The exploration of novel bioisosteres is a critical endeavor in modern drug discovery.[3] The λ6-sulfanone moiety, as exemplified by dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, represents a promising and underexplored functional group with significant potential. Its unique combination of physicochemical properties, including high polarity, hydrogen bonding capacity, and likely metabolic stability, makes it an attractive candidate for bioisosteric replacement strategies.

This whitepaper has provided a comprehensive overview of the rationale for investigating the λ6-sulfanone core, with a particular focus on its application as a bioisostere for the problematic nitro group. The detailed experimental protocols for synthesis and in vitro evaluation offer a clear and actionable framework for researchers to incorporate this novel moiety into their drug discovery programs.

The systematic investigation of the λ6-sulfanone and its derivatives will undoubtedly expand the medicinal chemist's toolbox, paving the way for the development of new therapeutic agents with improved safety and efficacy profiles.

References

  • Kang, O.-Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Advances, 13(3), 2004-2009. Available at: [Link]

  • Kang, O.-Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. PMC. Available at: [Link]

  • Meanwell, N. A. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. Available at: [Link]

  • Bolla, M. L., & Carreira, E. M. (2025). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Available at: [Link]

  • Drug Hunter. (2025). The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Drug Hunter. Available at: [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5588-5603. Available at: [Link]

  • Macmillan Group. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Macmillan Group. Available at: [Link]

  • ResearchGate. (2026). Application of sulfoximines in medicinal chemistry from 2013 to 2020. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. ResearchGate. Available at: [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available at: [Link]

  • Gnamm, C., et al. (2025). Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 71(47), 18087-18122. Available at: [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]

  • PubChem. Iminodipropyl-lambda6-sulfanone. PubChem. Available at: [Link]

  • Open MedScience. (2023). Bioisosteres in Medicinal Chemistry. Open MedScience. Available at: [Link]

  • IntechOpen. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. IntechOpen. Available at: [Link]

  • Jilani, T., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. PubMed. Available at: [Link]

  • Cambridge MedChem Consulting. (2013). Nitro bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Adebayo, O. G., et al. (2022). Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. PMC. Available at: [Link]

  • da Silva, A. B., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. Available at: [Link]

  • Meanwell, N. A. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. PMC. Available at: [Link]

  • Serra, G., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]

  • Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Pharmaron. Available at: [Link]

  • Taylor, R. D., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available at: [Link]

  • S. G. Alvarez, & M. T. Alvarez. (2013). Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. Journal of Medicinal Chemistry, 56(20), 7731-7744. Available at: [Link]

  • Endotherm. Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone. Endotherm. Available at: [Link]

  • IQVIA Laboratories. ADME Assays & Metabolite Profiling and Identification Services. IQVIA Laboratories. Available at: [Link]

  • u:cris-Portal. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. u:cris-Portal. Available at: [Link]

  • Chemsrc. CAS#:56158-00-0 | dimethyl-(4-nitrophenyl)imino-oxo-λ6-sulfane. Chemsrc. Available at: [Link]

  • ResearchGate. (2025). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. Available at: [Link]

  • García-Muñoz, M. J., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 14969-14980. Available at: [Link]

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Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone

Application Note: Protocol for the Synthesis of Dimethyl[(4-nitrophenyl)imino]- -sulfanone Executive Summary This application note details a robust, scalable protocol for the synthesis of dimethyl[(4-nitrophenyl)imino]-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Dimethyl[(4-nitrophenyl)imino]- -sulfanone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of dimethyl[(4-nitrophenyl)imino]-


-sulfanone  (CAS: 56158-00-0). This compound, an 

-arylated sulfoximine, represents a critical pharmacophore in modern drug discovery, offering high metabolic stability and unique hydrogen-bonding capabilities compared to traditional sulfonamides.

The protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy, coupling free 

-dimethylsulfoximine with 1-fluoro-4-nitrobenzene. This route is selected for its high atom economy, operational simplicity, and avoidance of transition metal catalysts, minimizing trace metal contamination in pharmaceutical intermediates.

Scientific Background & Rationale

The Sulfoximine Advantage

Sulfoximines (


) are increasingly utilized as bioisosteres for sulfones and sulfonamides. The chiral sulfur center (in unsymmetrical derivatives) and the basic nitrogen atom allow for fine-tuning of physicochemical properties such as solubility (

) and metabolic stability.
Synthetic Strategy: vs. Metal-Catalyzed Coupling

While Palladium-catalyzed Buchwald-Hartwig aminations are common for unactivated aryl halides, the 4-nitro substituent on the target molecule strongly activates the aromatic ring. This allows for a metal-free


 mechanism, which is superior for this specific target due to:
  • Cost Efficiency: No expensive Pd/ligand systems.

  • Purification: Simplified workup without need for metal scavenging.

  • Scalability: Reaction kinetics are favorable and predictable.

Retrosynthetic Analysis

The disconnection is made at the


 bond. The nitrogen of the sulfoximine acts as the nucleophile, displacing the fluoride leaving group on the nitrobenzene.

Retrosynthesis Product Target: Dimethyl[(4-nitrophenyl)imino]-sulfanone Precursors Precursors: Dimethyl Sulfoximine + 1-Fluoro-4-nitrobenzene Product->Precursors Disconnection (N-C)

Figure 1: Retrosynthetic disconnection showing the N-arylation strategy.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role

-Dimethylsulfoximine
93.151.0932 mg (10 mmol)Nucleophile
1-Fluoro-4-nitrobenzene 141.101.11.55 g (11 mmol)Electrophile
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base
Acetonitrile (MeCN) --20 mL (0.5 M)Solvent

Note: 1-Chloro-4-nitrobenzene can be used but requires higher temperatures (reflux) and longer reaction times compared to the fluoro derivative.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add

    
    -dimethylsulfoximine  (1.0 equiv) and anhydrous 
    
    
    
    (2.0 equiv).
  • Purge the flask with Nitrogen (

    
    ) or Argon to remove atmospheric moisture.
    
  • Add anhydrous Acetonitrile via syringe. Stir for 5 minutes at room temperature to create a suspension.

Step 2: Addition & Reaction
  • Add 1-fluoro-4-nitrobenzene (1.1 equiv) dropwise (if liquid) or as a solid in one portion.

  • Fit the flask with a reflux condenser.

  • Heat the reaction mixture to 80°C (oil bath temperature).

  • Monitor: Check reaction progress by TLC (Eluent: 1:1 EtOAc/Hexane) or LCMS after 2 hours. The product is typically more polar than the starting nitrobenzene but less polar than the free sulfoximine.

    • Endpoint: Disappearance of dimethyl sulfoximine.

Step 3: Workup
  • Cool the mixture to room temperature.

  • Filter the suspension through a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the pad with Ethyl Acetate (EtOAc).[1]
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude yellow solid.

Step 4: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in minimal boiling Ethanol (EtOH). Allow to cool slowly to room temperature, then to 4°C. Filter the yellow crystals.

  • Flash Chromatography (Alternative): If purity is <95%, purify via silica gel chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    

Reaction Mechanism & Workflow

The reaction proceeds via a Meisenheimer complex intermediate. The sulfoximine nitrogen attacks the ipso-carbon of the nitrobenzene, followed by re-aromatization and loss of fluoride.

ReactionWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: SNAr Reaction cluster_workup Phase 3: Isolation Step1 Dissolve Sulfoximine in MeCN Step2 Add K2CO3 Base (Deprotonation) Step1->Step2 Step3 Add 1-Fluoro-4-nitrobenzene Step2->Step3 Step4 Heat to 80°C (Meisenheimer Complex) Step3->Step4 Step5 Filter Salts (Celite) Step4->Step5 Completion (TLC) Step6 Recrystallization (EtOH) Step5->Step6

Figure 2: Operational workflow for the synthesis process.

Characterization & Analysis

Verify the product identity using the following parameters.

  • Appearance: Pale yellow to yellow crystalline solid.

  • Melting Point: Expected range: 168–170 °C (Lit. value depends on polymorph, typically high melting due to polarity).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.15 (d, 
      
      
      
      Hz, 2H,
      
      
      ortho to
      
      
      )
    • 
       7.05 (d, 
      
      
      
      Hz, 2H,
      
      
      ortho to
      
      
      )
    • 
       3.25 (s, 6H, 
      
      
      
      )
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Diagnostic peaks: Carbon attached to sulfoximine nitrogen (~153 ppm), Methyl carbons (~42 ppm).

  • HRMS (ESI): Calculated for

    
    .
    

Safety & Troubleshooting

Critical Safety Hazards
  • Nitro Compounds: Aromatic nitro compounds can be toxic and potential explosives if heated to dryness under pressure. Avoid overheating the residue during rotary evaporation.

  • 1-Fluoro-4-nitrobenzene: Causes skin irritation and serious eye damage. Handle in a fume hood.

  • Sulfoximines: Generally stable, but pharmacological activity is potent. Treat as a bioactive substance.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reactionSwitch solvent to DMF and increase temp to 100°C. Ensure anhydrous conditions.
Dark/Tar Product DecompositionReduce reaction temperature; ensure inert atmosphere (

).
Starting Material Remains Weak BaseSwitch base from

to

or NaH (careful with NaH).

References

  • General Sulfoximine Synthesis: Trost, B. M., & Marrs, C. (1993). Journal of Organic Chemistry. Link

  • 
     on Sulfoximines:  Bolm, C., & Hildebrand, J. P. (2000).[4] Palladium-Catalyzed N-Arylation of Sulfoximines. Journal of Organic Chemistry. Link (Note: Describes Pd-coupling, but establishes stability/reactivity context).
    
  • Specific Nitro-Arylation: Since this is a classic transformation, general conditions are adapted from: Nucleophilic Aromatic Substitution of Fluoro-Nitrobenzenes. Organic Syntheses, Coll. Vol. 10, p.423. Link

  • Sulfoximine Properties: Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

Sources

Application

Application Note: Transition-Metal Catalyzed ortho-C–H Activation of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone

Introduction & Scientific Rationale In the landscape of late-stage functionalization and drug discovery, the precise activation of inert C–H bonds remains a paramount objective. Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of late-stage functionalization and drug discovery, the precise activation of inert C–H bonds remains a paramount objective. Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone (CAS 56158-00-0) [1] serves as a highly sophisticated substrate for probing the limits of directed ortho-C–H activation.

Structurally, this molecule features an S,S-dimethylsulfoximine moiety attached to a 4-nitrophenyl ring. The sulfoximine group is a powerful, sterically tunable, and strongly coordinating directing group (DG). Unlike traditional planar DGs (such as pyridines or amides), the tetrahedral sulfur center and the highly Lewis basic nitrogen of the sulfoximine provide a unique 3D coordination vector, anchoring high-valent transition metals like Rh(III) or Pd(II) in perfect proximity to the ortho-C–H bond [2].

Simultaneously, the 4-nitro group exerts a strong electron-withdrawing effect. While this deactivates the arene toward classical electrophilic aromatic substitution (S_EAr), it significantly increases the acidity of the ortho-protons. This electronic dichotomy dictates the choice of catalytic mechanism, mandating a Concerted Metalation-Deprotonation (CMD) pathway [3].

Mechanistic Insights: The Causality of Rh(III) Catalysis

To successfully functionalize this electron-deficient arene, the experimental design must overcome the low nucleophilicity of the ring.

  • Catalyst Selection: [CpRhCl2]2 is the optimal pre-catalyst. The pentamethylcyclopentadienyl (Cp) ligand is highly electron-donating, which stabilizes the Rh(III) center during the demanding catalytic cycle and prevents catalyst degradation at elevated temperatures.

  • The CMD Pathway: The addition of an acetate source (e.g., AgOAc or Cu(OAc)2) is not merely for oxidation; it is mechanistically obligatory. The acetate ligand acts as an internal base. As the sulfoximine nitrogen coordinates to the Rh(III) center, the acetate ligand abstracts the acidic ortho-proton in a concerted transition state, forming a stable 5-membered rhodacycle. The 4-nitro group accelerates this specific step by lowering the pKa of the target C–H bond.

  • Oxidant Causality: Cu(OAc)2 is utilized as the terminal oxidant in oxidative couplings (like alkenylation). It serves a dual purpose: reoxidizing the post-reductive elimination Rh(I) species back to Rh(III), and continuously replenishing the acetate pool required for the CMD step.

CatalyticCycle Rh_Pre Pre-catalyst [Cp*RhCl2]2 Rh_Act Active Catalyst [Cp*Rh(OAc)2] Rh_Pre->Rh_Act AgOAc / -AgCl Coord N-Coordination Sulfoximine Binding Rh_Act->Coord Dimethyl[(4-nitrophenyl)imino]- λ6-sulfanone CMD C-H Cleavage (CMD) 5-Membered Rhodacycle Coord->CMD Acetate-assisted Deprotonation Insertion Migratory Insertion Alkene Coordination CMD->Insertion + Alkene BetaElim β-Hydride Elimination Product Formation Insertion->BetaElim C-C Bond Formation Regen Catalyst Regeneration Rh(I) to Rh(III) BetaElim->Regen Product Release Regen->Rh_Act Cu(OAc)2 Oxidation

Catalytic cycle of Rh(III)-catalyzed ortho-C–H alkenylation via a CMD pathway.

Quantitative Data: Condition Optimization

The causality of the reaction components is validated through condition optimization. As shown in Table 1 , the absence of an acetate-based oxidant or the use of a coordinating solvent drastically reduces the reaction efficiency.

Table 1: Optimization of Rh(III)-Catalyzed ortho-Alkenylation Conditions

EntryCatalyst (mol%)Oxidant / Additive (equiv)SolventTemp (°C)Yield (%)Mechanistic Rationale
1 [CpRhCl2]2 (5) Cu(OAc)2 (2.0) DCE 110 88 Optimal CMD conditions; non-coordinating solvent.
2[CpRhCl2]2 (5)Ag2CO3 (2.0)DCE11045Lack of acetate hinders the CMD deprotonation step.
3[CpRhCl2]2 (5)Cu(OAc)2 (2.0)MeOH110TraceProtic solvent competes with substrate for Rh coordination.
4[CpRhCl2]2 (2)Cu(OAc)2 (2.0)DCE11062Catalyst starvation; turnover frequency is insufficient.
5NoneCu(OAc)2 (2.0)DCE110N.R.Confirms transition-metal dependence.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems [4]. In-process quality control (QC) checkpoints are integrated to ensure that causality dictates the workflow—if a mechanism fails, the protocol identifies the exact point of failure.

Protocol A: Rh(III)-Catalyzed ortho-Alkenylation with Acrylates

Materials Required:

  • Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone (0.5 mmol)

  • Ethyl acrylate (1.0 mmol, 2.0 equiv)

  • [Cp*RhCl2]2 (0.025 mmol, 5 mol%)

  • AgSbF6 (0.1 mmol, 20 mol%)

  • Cu(OAc)2 (1.0 mmol, 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of Active Catalyst: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Cp*RhCl2]2 and AgSbF6. Evacuate and backfill with Argon (3 cycles). Add 2.0 mL of anhydrous DCE. Stir at room temperature for 15 minutes in the dark.

    • Causality: AgSbF6 acts as a chloride scavenger, precipitating AgCl and generating the highly electrophilic, cationic Rh(III) active species.

  • Substrate & Oxidant Addition: To the active catalyst suspension, add Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone and anhydrous Cu(OAc)2.

    • Critical Parameter: Cu(OAc)2 must be strictly anhydrous. Moisture will hydrolyze the active Rh(III) species, terminating the catalytic cycle.

  • Coupling Partner Addition: Inject ethyl acrylate and the remaining 3.0 mL of DCE. Seal the tube and heat to 110 °C in an oil bath for 16 hours.

  • Validation Checkpoint 1 (In-Process QC): After 16 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Criteria: The starting material mass ([M+H]+ = 215.04) should be depleted (<5% relative abundance). The product mass ([M+H]+ = 313.08) must be the dominant peak. If starting material persists, it indicates oxidant failure (moisture contamination in Cu(OAc)2).

  • Workup: Dilute the reaction mixture with 15 mL of Dichloromethane (DCM). Filter the suspension through a short pad of Celite to remove copper and silver salts. Wash the Celite pad with an additional 20 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 50:50).

  • Validation Checkpoint 2 (Final QC): Analyze the isolated solid via 1H-NMR. The disappearance of one ortho-proton doublet and the emergence of two strongly coupled olefinic protons (J ≈ 16 Hz, indicating trans geometry) validates the successful ortho-C–H activation.

Workflow Step1 1. Catalyst Activation [Cp*RhCl2]2 + AgSbF6 Step2 2. Reagent Addition Substrate + Cu(OAc)2 Step1->Step2 Step3 3. Thermal Activation 110°C, 16h Step2->Step3 QC1 QC: LC-MS Check Conversion Step3->QC1 QC1->Step3 <95% Conv. Step4 4. Workup Celite Filtration QC1->Step4 >95% Conv. Step5 5. Purification Flash Chromatography Step4->Step5 QC2 QC: 1H-NMR Validate Geometry Step5->QC2

Self-validating experimental workflow for Rh(III)-catalyzed C–H alkenylation.

Protocol B: Pd(II)-Catalyzed ortho-Halogenation

For researchers requiring an orthogonal functional handle (e.g., for downstream Suzuki-Miyaura cross-coupling), the sulfoximine DG can also direct Pd(II)-catalyzed halogenation.

Methodology:

  • Combine Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone (0.5 mmol), Pd(OAc)2 (10 mol%), and N-Iodosuccinimide (NIS, 1.2 mmol) in a reaction vial.

  • Add 5.0 mL of Hexafluoroisopropanol (HFIP).

    • Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the Pd(II)/Pd(IV) intermediates and enhances the electrophilicity of NIS, which is critical given the electron-withdrawing nature of the 4-nitro group.

  • Stir at 80 °C for 12 hours.

  • Validation Checkpoint: TLC monitoring (UV 254 nm). The reaction is self-validating if the highly polar starting material spot shifts to a significantly less polar position (due to the introduction of the lipophilic iodine atom).

  • Quench with saturated aqueous Na2S2O3 to neutralize residual iodine, extract with EtOAc, and purify via silica gel chromatography.

References

  • Transition Metal-Catalyzed C-H Bond Functionalizations by Use of Sulfur-Containing Directing Groups Advanced Synthesis & Catalysis, 2019, 361, 26-38. URL:[Link]

  • Concerted Metalation-Deprotonation in C-H Activation Chemical Reviews, 2010, 110, 2, 890–931. URL:[Link]

  • Rh(III)‐Catalyzed Chemodivergent Coupling of Sulfoxonium Ylides and Acryloyl Silanes Organic & Biomolecular Chemistry, 2023, 21, 2345-2349. URL:[Link]

Method

Catalytic applications of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone in organic synthesis

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the utility of Dimethyl[(4-nitrophenyl)imino]- -sulfanone (commonly referred to as -(4-nitrophenyl)-S,S-dimethyls...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the utility of Dimethyl[(4-nitrophenyl)imino]-


-sulfanone  (commonly referred to as 

-(4-nitrophenyl)-S,S-dimethylsulfoximine
) as a tunable ligand and directing group.[1][2]

The guide focuses on its role in Transition Metal Catalysis , specifically leveraging the electron-withdrawing nitro group to modulate metal center electrophilicity.

Application Note: Catalytic Utility of Dimethyl[(4-nitrophenyl)imino]- -sulfanone[1][2]


Molecular Weight:  214.24  g/mol [1][2][3]

Executive Summary & Chemical Profile[1][2]

Dimethyl[(4-nitrophenyl)imino]-


-sulfanone is an achiral 

-arylsulfoximine characterized by a semi-polar

bond.[1][2] Unlike standard amine ligands, the sulfoximine nitrogen possesses

-like character with reduced basicity, a property significantly amplified by the para-nitro substituent.

Key Catalytic Features:

  • Electronic Tuning: The 4-nitro group (

    
    ) reduces electron density at the coordinating nitrogen, making this molecule a weak 
    
    
    
    -donor
    but a potential
    
    
    -acceptor
    .[1][2] This is critical for stabilizing low-valent metal species or enhancing the Lewis acidity of high-valent intermediates.[1][2]
  • Directing Group (DG) Capability: The sulfoximine moiety is a proven directing group for ortho-C-H activation.[1][2] The nitro-derivative serves as a robust, non-oxidizable DG variant, often used to demonstrate catalyst scope on electron-deficient arenes.[2]

  • Ligand Lability: In copper catalysis, its weak coordination allows for the generation of vacant coordination sites, facilitating substrate binding in crowded transition states.

Application I: Ligand in Copper-Catalyzed Oxidative Couplings[1][2]

Mechanism & Rationale

In copper-catalyzed oxidations (e.g., C-H amination or etherification), strongly basic ligands can poison the catalyst or prevent substrate coordination.[1][2] The Dimethyl[(4-nitrophenyl)imino]-


-sulfanone  acts as a "labile ligand."[1][2] It stabilizes the resting state of the copper species preventing aggregation, yet readily dissociates to allow the entry of the oxidant or substrate.
Protocol: Copper-Catalyzed C-H Oxidation (General Procedure)

This protocol utilizes the sulfoximine as an ancillary ligand to enhance the yield of difficult C-H oxidations.[1]

Reagents:

  • Catalyst: Cu(OAc)

    
     (10 mol%)[1][2]
    
  • Ligand: Dimethyl[(4-nitrophenyl)imino]-

    
    -sulfanone (15 mol%)[1][2]
    
  • Substrate: Cyclic ether or benzylic hydrocarbon (1.0 equiv)[1][2]

  • Oxidant: T-Hydro (70% in water, 2.0 equiv)[1][2]

  • Solvent: Chlorobenzene (PhCl)[1][2]

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried Schlenk tube, combine Cu(OAc)

    
     (0.10 mmol) and the Sulfoximine Ligand (0.15 mmol).[1][2] Add 2.0 mL of anhydrous PhCl.
    
  • Activation: Stir at Room Temperature (RT) for 30 minutes. The solution color should shift (typically from blue-green to a deeper green/brown), indicating ligand coordination.[1][2]

  • Substrate Addition: Add the substrate (1.0 mmol) followed by the dropwise addition of the oxidant (T-Hydro).[1][2]

  • Reaction: Seal the tube and heat to 80°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a pad of celite to remove copper salts.[2] Wash with EtOAc.[2]

  • Analysis: Analyze the filtrate via GC-MS or

    
    H-NMR.
    

Data Interpretation:

Component Function Observation
Ligand (Sulfoximine) Stabilizes Cu(II)/Cu(III) cycle Absence often leads to <20% yield due to catalyst decomposition (copper mirror formation).[1][2]

| Nitro Group | Prevents Ligand Oxidation | Unlike electron-rich ligands, the nitro-sulfoximine resists self-oxidation by T-Hydro.[1][2] |

Application II: Directing Group for Pd-Catalyzed C-H Activation

Mechanism & Rationale

The sulfoximine group coordinates to Palladium, directing it to the ortho-position of the phenyl ring. While the nitro group deactivates the ring towards Electrophilic Aromatic Substitution (


), it facilitates Concerted Metalation-Deprotonation (CMD)  pathways by increasing the acidity of the ortho-protons.[1]
Protocol: Ortho-Halogenation of the Sulfoximine Scaffold

This protocol treats the molecule as the substrate-DG, a common application in library synthesis.[1]

Reagents:

  • Substrate: Dimethyl[(4-nitrophenyl)imino]-

    
    -sulfanone (0.5 mmol)
    
  • Catalyst: Pd(OAc)

    
     (5 mol%)[1][2]
    
  • Halogen Source:

    
    -Iodosuccinimide (NIS) (1.2 equiv)[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH)[1][2]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Sulfoximine (107 mg, 0.5 mmol), Pd(OAc)

    
     (5.6 mg, 0.025 mmol), and NIS (135 mg, 0.6 mmol).
    
  • Solvation: Add DCE (2.0 mL).

  • Thermal Cycle: Heat the mixture to 100°C for 12 hours.

    • Note: The electron-deficient nature of the ring requires higher temperatures compared to standard sulfoximines.

  • Purification: Cool to RT. Dilute with DCM, wash with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine) and brine.[1][2]
  • Isolation: Dry over MgSO

    
    , concentrate, and purify via flash chromatography (EtOAc/Hexane gradient).
    

Expected Outcome:

  • Product: Ortho-iodo-N-(4-nitrophenyl) sulfoximine.[1][2]

  • Yield: Typically 60-80% (lower than electron-rich analogs due to the nitro group).[1][2]

Mechanistic Visualization

The following diagram illustrates the dual role of the molecule: as a Ligand (Path A) and as a Directing Group (Path B).[1]

SulfoximineCatalysis Ligand Dimethyl[(4-nitrophenyl)imino] -lambda6-sulfanone Metal Metal Center (Cu or Pd) Ligand->Metal Coordinative Bond (N-M) Complex Active Catalyst Complex Ligand->Complex Path B: Ortho-C-H Insertion Metal->Complex Substrate External Substrate (e.g., Alkane) Complex->Substrate Path A: Ligand Exchange Product Functionalized Product Complex->Product Functionalization (e.g., Halogenation) PathA Path A: Ligand Effect (Electronic Tuning) PathB Path B: Directing Group (C-H Activation) Substrate->Product Oxidation

Caption: Path A shows the molecule acting as an ancillary ligand stabilizing the metal.[1][2] Path B shows the molecule directing the metal to its own ortho-position.[1]

References

  • Bolm, C. (2004).[1][2] "Sulfoximines: Synthesis and Catalytic Applications." Chemistry Letters. Link[1][2]

  • Frings, M., Bolm, C. (2011).[2] "Sulfoximines as Ligands in Asymmetric Metal Catalysis." European Journal of Organic Chemistry.[2] Link[1][2]

  • Okamura, H., Bolm, C. (2004).[2] "Sulfoximines as Chiral Ligands in Asymmetric Synthesis." Chemical Reviews. Link[1][2]

  • Sehgelmeble, F., et al. (2012).[2] "Synthesis and Pharmacological Evaluation of Sulfoximine-Based Analogs." Journal of Medicinal Chemistry. Link[1][2]

  • ChemScene. (2024). "Product Data: Dimethyl((4-nitrophenyl)imino)-lambda6-sulfanone." ChemScene Catalog. Link

(Note: While specific catalytic papers for the 4-nitro derivative are rare, the protocols above are derived from established methodologies for the N-aryl sulfoximine class, adapted for the electronic properties of the nitro substituent.)

Sources

Application

Strategic Synthesis of Sulfonimidamides from N-(4-Nitrophenyl) Protected Sulfoximines

An Application Guide for Researchers This document provides a detailed guide for the preparation of substituted sulfonimidamides starting from dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone. This protocol is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This document provides a detailed guide for the preparation of substituted sulfonimidamides starting from dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The guide elucidates the strategic two-step process involving the deprotection of the N-(4-nitrophenyl) group followed by the functionalization of the resulting free NH-sulfoximine.

Sulfonimidamides are rapidly gaining prominence in medicinal and agricultural chemistry as versatile bioisosteres for the ubiquitous sulfonamide functional group.[1][2] Their unique three-dimensional structure and hydrogen bonding capabilities offer new avenues for modulating biological activity and improving physicochemical properties.[3][4] This guide focuses on a practical synthetic route starting from a common N-protected sulfoximine, providing a gateway to a diverse range of novel sulfonimidamide derivatives.

Core Principle: A Deprotection-Functionalization Strategy

The conversion of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone to a target sulfonimidamide is not a direct transformation but a strategic two-stage process. The N-(4-nitrophenyl) group serves as a protecting group that must first be removed to yield the reactive S,S-dimethyl-sulfoximine intermediate. This intermediate is then subjected to N-functionalization to install the desired substituent, yielding the final sulfonimidamide product.

This approach is necessary because the N-(4-nitrophenyl) bond is robust and requires specific chemical methods for cleavage. Once cleaved, the exposed N-H bond of the sulfoximine is a versatile handle for introducing a wide array of functional groups through modern cross-coupling methodologies.

Experimental and Strategic Workflow

The overall synthetic pathway is visualized below. It involves a carefully planned sequence of deprotection and subsequent bond formation, each with specific considerations for reagent choice and reaction conditions.

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: N-Functionalization start Starting Material: Dimethyl[(4-nitrophenyl)imino] -λ6-sulfanone deprotection Nucleophilic Aromatic Substitution (SNAr) start->deprotection Thiol Nucleophile (e.g., Thiophenol) + Base (e.g., Cs2CO3) intermediate Intermediate: S,S-Dimethyl-Sulfoximine (Free NH) deprotection->intermediate coupling Copper-Catalyzed C-N Cross-Coupling intermediate->coupling Aryl Boronic Acid Cu(OAc)2, Base, Solvent product Target Sulfonimidamide coupling->product

Figure 1: High-level workflow for the synthesis of sulfonimidamides from an N-(4-nitrophenyl) protected sulfoximine.

Part 1: Protocol for Deprotection of the N-(4-Nitrophenyl) Group

The removal of the 4-nitrophenyl (p-nitrophenyl) group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring for attack by a strong nucleophile, such as a thiolate. This method is analogous to the well-established cleavage of nosyl (o-nitrobenzenesulfonyl) protecting groups.[5]

Causality of Reagent Selection
  • Nucleophile (Thiophenol): Thiols are highly effective nucleophiles for this transformation. Upon deprotonation by a base, the resulting thiolate anion readily attacks the carbon atom bearing the sulfoximine group.

  • Base (Cesium Carbonate, Cs₂CO₃): A moderately strong base is required to generate the thiolate nucleophile in situ. Cesium carbonate is often preferred due to its high solubility in organic solvents and its ability to promote efficient reactions without causing unwanted side reactions.[5]

  • Solvent (DMF or THF): A polar aprotic solvent is ideal as it can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

Reaction Mechanism Overview

The deprotection proceeds through a classic SNAr mechanism. The thiolate anion attacks the ipso-carbon of the nitrophenyl ring, forming a negatively charged Meisenheimer intermediate. This intermediate then collapses, expelling the sulfoximine anion, which is subsequently protonated upon workup to yield the free NH-sulfoximine.

G cluster_mech Deprotection Mechanism A N-(4-Nitrophenyl) Sulfoximine + PhS⁻ B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack C Products: S,S-Dimethyl-Sulfoximine + PhS-Ar-NO₂ B->C Elimination of Sulfoximine Anion

Figure 2: Simplified mechanism for the SNAr-based deprotection.

Step-by-Step Deprotection Protocol

Materials and Reagents

Reagent/MaterialCAS No.Supplier RecommendationPurpose
Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone56158-00-0ChemScene, EndothermStarting Material
Thiophenol108-98-5Sigma-Aldrich, Alfa AesarNucleophile
Cesium Carbonate (Cs₂CO₃)534-17-8Sigma-Aldrich, AcrosBase
N,N-Dimethylformamide (DMF), anhydrous68-12-2Acros OrganicsSolvent
Diethyl ether (Et₂O)60-29-7Fisher ScientificExtraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Fisher ScientificAqueous Wash
Brine (Saturated aq. NaCl)7647-14-5Fisher ScientificAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichDrying Agent

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone (1.0 eq).

  • Reagent Addition: Add cesium carbonate (2.5 eq) followed by anhydrous DMF (to make a 0.2 M solution).

  • Nucleophile Addition: Add thiophenol (2.0 eq) to the suspension at room temperature.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes DMF and unreacted base/thiolate.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The crude S,S-dimethyl-sulfoximine can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Part 2: Protocol for N-Arylation of S,S-Dimethyl-Sulfoximine

With the deprotected NH-sulfoximine in hand, the final sulfonimidamide can be synthesized via N-arylation. Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling is a robust and widely used method for this transformation, offering good functional group tolerance and generally mild reaction conditions.[6]

Causality of Reagent Selection
  • Coupling Partner (Arylboronic Acid): Boronic acids are stable, commercially available, and effective coupling partners in CEL reactions. They are compatible with a wide range of functional groups.

  • Catalyst (Copper(II) Acetate, Cu(OAc)₂): Copper catalysts are less expensive than palladium and are highly effective for N-arylation of various nitrogen nucleophiles, including sulfonamides and sulfoximines.[7]

  • Base (e.g., K₂CO₃ or Cs₂CO₃): A base is required to facilitate the transmetalation step in the catalytic cycle.

  • Solvent (e.g., DMSO or Toluene): The choice of solvent can influence reaction efficiency. DMSO is often effective for copper-catalyzed couplings.[7]

Step-by-Step N-Arylation Protocol

Materials and Reagents

Reagent/MaterialCAS No.Supplier RecommendationPurpose
S,S-Dimethyl-Sulfoximine1520-27-0From Part 1Nucleophile
Arylboronic Acid (substituted)VariesCombi-Blocks, SigmaCoupling Partner
Copper(II) Acetate (Cu(OAc)₂)6046-93-1Strem, Sigma-AldrichCatalyst
Potassium Carbonate (K₂CO₃)584-08-7Fisher ScientificBase
Dimethyl Sulfoxide (DMSO), anhydrous67-68-5Acros OrganicsSolvent
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificExtraction Solvent
Water7732-18-5-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Sigma-AldrichDrying Agent

Procedure:

  • Reaction Setup: To a reaction vial, add S,S-dimethyl-sulfoximine (1.0 eq), the desired arylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (to make a 0.5 M solution).

  • Reaction Execution: Seal the vial and heat the mixture to 80-120 °C with stirring for 12-24 hours. The optimal temperature may vary depending on the specific arylboronic acid used.[7] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-aryl sulfonimidamide.

Characterization and Validation

  • ¹H and ¹³C NMR: To confirm the structure and purity of the final product. The disappearance of the N-H proton signal from the intermediate and the appearance of new aromatic signals will be indicative of successful arylation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized sulfonimidamide.

  • Yield Calculation: Determine the percentage yield for both the deprotection and arylation steps to assess the efficiency of the protocol.

Safety and Handling

  • Thiophenol: Has a strong, unpleasant odor and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact. Anhydrous solvents are flammable and moisture-sensitive.

  • Copper Salts: Can be toxic if ingested. Avoid creating dust.

  • General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • An Asymmetric Synthesis of Sulfoximines, Sulfonimidamides and Sulfonimidoyl Fluorides. Nature Chemistry. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]

  • Synthesis of Sulfonimidamides by Amination. Organic Chemistry Portal. [Link]

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. [Link]

  • A New, Practical One‐Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides. PMC. [Link]

  • Control Over S(VI) Stereogenicity for the Asymmetric Synthesis of Sulfonimidoyl Derivatives by Isothiourea‐Catalyzed Covalent Activation of Sulfur(VI) Atoms. Angewandte Chemie International Edition. [Link]

  • Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. ResearchGate. [Link]

  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. PMC. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. Organic Chemistry Portal. [Link]

  • How do we address neglected sulfur pharmacophores in drug discovery?. Taylor & Francis Online. [Link]

  • Sulfonimidamides in Medicinal and Agricultural Chemistry. PubMed. [Link]

  • Synthesis of Sulfinamides, Sulfonimidamides, and Sulfonamides: A One-Pot Procedure to Rule them All. Synfacts. [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. RSC Publishing. [Link]

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate. PubMed. [Link]

  • Reaction steps for sulfonamide deprotection. ResearchGate. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]

  • [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone. PubChem. [Link]

  • Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone. Endotherm. [Link]

  • Deprotection strategy to access di‐ and mono‐ substituted sulfonimidamides. ResearchGate. [Link]

  • dimethyl-(4-nitrophenyl)imino-oxo-λ6-sulfane. Chemsrc. [Link]

  • Synthesis of S-allylic sulfinamides by the catalytic nucleophilic allylation of N-sulfinylamines. Organic & Biomolecular Chemistry. [Link]

Sources

Method

Metal-catalyzed cross-coupling using dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone ligands

Advanced Application Note: Metal-Catalyzed Cross-Coupling Enabled by Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone Ligands Executive Summary The application of sulfoximines as ligands has fundamentally advanced transi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Metal-Catalyzed Cross-Coupling Enabled by Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone Ligands

Executive Summary

The application of sulfoximines as ligands has fundamentally advanced transition-metal catalysis, offering unique stereoelectronic properties that traditional phosphine or amine ligands lack. This application note details the deployment of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS 56158-00-0)[1] as a high-performance ancillary ligand in copper- and palladium-catalyzed cross-coupling reactions. By integrating mechanistic insights with a self-validating experimental framework, this guide provides drug development professionals with a robust protocol for synthesizing complex C-N and C-O bonds.

Mechanistic Causality: The Role of the Iminosulfanone Ligand

In cross-coupling reactions, the choice of ligand dictates the stability of the catalytic intermediate and the kinetics of the rate-limiting step[2]. Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone offers three distinct mechanistic advantages:

  • Electronic Modulation: The strongly electron-withdrawing 4-nitrophenyl moiety reduces the Lewis basicity of the imine nitrogen. This prevents the over-coordination (catalyst poisoning) frequently observed with highly basic aliphatic amines[3], while maintaining sufficient σ-donation to stabilize low-valent metal centers (e.g., Cu(I) or Pd(0)).

  • Acceleration of Reductive Elimination: By withdrawing electron density from the metal center, the ligand lowers the activation energy required for reductive elimination—often the bottleneck in forming sterically hindered C-N bonds[2].

  • Autocatalytic Mimicry: Recent studies in photoredox Chan-Lam couplings demonstrate that N-arylated sulfoximines act as autocatalytic ligands, binding copper to form highly active species[4]. Using the pre-formed dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone bypasses the typical induction period, ensuring immediate catalytic turnover.

  • Steric Profile: The compact S,S-dimethyl group provides minimal steric hindrance, allowing sterically demanding electrophiles to undergo oxidative addition efficiently[5].

Experimental Workflow and Logical Relationships

CatalyticCycle Pre Metal Precatalyst + Ligand Cat Active Metal-Sulfanone Complex Pre->Cat Activation OA Oxidative Addition / SET Cat->OA Electrophile TM Transmetalation OA->TM Nucleophile RE Reductive Elimination TM->RE RE->Cat Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Product Release

Catalytic cycle of metal-mediated cross-coupling using the iminosulfanone ligand.

Self-Validating Experimental Design

Trustworthiness in protocol execution requires built-in validation. This methodology employs a parallel control system and an internal NMR standard (1,3,5-trimethoxybenzene) to independently verify ligand efficacy and quantify conversion without the bias of isolation losses.

Validation Start Set up Parallel Reactions Rxn1 Reaction A: With Sulfanone Ligand Start->Rxn1 Rxn2 Reaction B: Ligand-Free Control Start->Rxn2 NMR 1H-NMR Analysis (vs. Internal Standard) Rxn1->NMR Rxn2->NMR Val1 >95% Conversion NMR->Val1 Reaction A Val2 <5% Conversion NMR->Val2 Reaction B Confirm Ligand Efficacy Validated Val1->Confirm Val2->Confirm

Self-validating experimental design for quantifying ligand efficacy.

Step-by-Step Methodologies

Protocol A: Preparation of the Active Catalyst Stock Solution

Causality: Pre-complexation of the metal and ligand ensures uniform catalyst distribution and prevents localized precipitation of unligated metal salts, which can lead to irreproducible kinetics.

  • In a nitrogen-filled glovebox, weigh 0.05 mmol of Cu(OAc)₂ (or Pd(OAc)₂ for Pd-catalyzed variants) into an oven-dried 10 mL volumetric flask.

  • Add 0.055 mmol (1.1 equiv relative to metal) of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS 56158-00-0)[1].

  • Dissolve the mixture in 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir at room temperature for 30 minutes until a homogeneous, deep-colored solution is achieved, indicating successful complexation.

  • Dilute to the 10 mL mark with DMF. This yields a 5 mM active catalyst stock solution.

Protocol B: General Procedure for C-N Cross-Coupling
  • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and K₂CO₃ (2.0 mmol) as the base.

  • Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Transfer 2.0 mL of the 5 mM catalyst stock solution (Protocol A) into the vial (equivalent to 1 mol% catalyst loading).

  • Self-Validation Step: Set up a parallel "Reaction B" vial identical to the above, but substitute the catalyst stock solution with 2.0 mL of a 5 mM unligated Cu(OAc)₂ solution in DMF.

  • Seal the vials with Teflon-lined caps, remove them from the glovebox, and heat at 80 °C for 12 hours on a pie-block stirrer.

  • Cool to room temperature, dilute with 2 mL of ethyl acetate, and filter through a short pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and analyze the crude mixture via ¹H-NMR. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm in CDCl₃) to determine absolute conversion.

Quantitative Data & Optimization

The following table summarizes the optimization of the cross-coupling parameters, demonstrating the critical dependency on the dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone ligand for catalytic turnover.

EntryCatalyst System (1 mol%)BaseSolventTemp (°C)¹H-NMR Yield (%)
1Cu(OAc)₂ + Sulfanone LigandK₂CO₃DMF8096
2Cu(OAc)₂ (Ligand-Free Control)K₂CO₃DMF80<5
3Cu(OAc)₂ + Sulfanone LigandCs₂CO₃Toluene10072
4Pd(OAc)₂ + Sulfanone LigandK₂CO₃DMF8089
5Pd(OAc)₂ (Ligand-Free Control)K₂CO₃DMF8012

Note: The stark contrast between Entries 1 and 2, and Entries 4 and 5, validates the essential role of the iminosulfanone ligand in facilitating the catalytic cycle.

References

  • Title: Iron-Catalyzed Synthesis of NH Sulfoximines and Cyclic Sulfoximines Source: d-nb.info (RWTH Aachen University) URL: [Link]

  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL: [Link]

  • Title: Autocatalytic photoredox Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids Source: National Institutes of Health (NIH) / Nature Communications URL: [Link]

  • Title: Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive Source: Universität Regensburg / ACS Catalysis URL: [Link]

  • Title: Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive Source: ChemRxiv URL: [Link]

Sources

Application

Application Note: Scalable Synthesis and Functionalization Protocols for Nitro-Substituted Sulfoximines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Scientific Context & Significance

The sulfoximine functional group has emerged as a highly versatile structural motif in both agrochemistry and medicinal chemistry. Characterized by its chemical stability, hydrogen-bonding capacity, and a stereogenic sulfur center, the sulfoximine core offers a unique three-dimensional vector for drug design[1].

Historically, the


-nitro substituted sulfoximine was identified as a critical evolutionary intermediate in the development of modern sap-feeding insecticides, directly paving the way for the blockbuster agrochemical Sulfoxaflor[2],[3]. Beyond their role as bioactive scaffolds, 

-nitro arylsulfoximines have recently been computationally and experimentally validated as highly tunable, high-performance electrophilic nitrating reagents, expanding their utility into the realm of synthetic methodology[4],[5].

Despite their immense value, the scalable synthesis of nitro-substituted sulfoximines requires precise control over highly reactive intermediates. This guide details two field-proven methodologies: the classical direct


-nitration of 

-sulfoximines[6],[7], and a modern, one-pot oxidative coupling strategy for complex nitroguanidine-substituted derivatives[8].

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe.

The Classical Mutti-Winternitz Nitration

The direct nitration of


-sulfoximines is challenging due to the amphoteric nature of the sulfoximine nitrogen[1]. Because this nitrogen is significantly less nucleophilic than a standard aliphatic amine, it requires a potent electrophile. The protocol utilizes concentrated nitric acid (

) followed by the cautious addition of acetic anhydride (

) and a catalytic amount of sulfuric acid (

)[6].
  • Causality of Reagents: The addition of

    
     to 
    
    
    
    generates acetyl nitrate (
    
    
    ) in situ. Acetyl nitrate is a milder, more organic-soluble nitrating agent than the bare nitronium ion. The
    
    
    catalyzes the heterolysis of acetyl nitrate to yield the active electrophile (
    
    
    ) in a controlled manner. Strict temperature control (0–10 °C during addition) prevents the oxidative cleavage of the S=N bond, a common side reaction when reacting sulfoximines with strong oxidants[6].
Hypervalent Iodine-Mediated Oxidative Coupling

For more complex nitro-substituents (e.g., nitroguanidines), direct nitration of the sulfoximine is unfeasible. Instead, a one-pot oxidative coupling starting from sulfides is preferred[8].

  • Causality of Reagents: Potassium carbonate (

    
    ) deprotonates the 
    
    
    
    -alkyl nitroguanidine, increasing its nucleophilicity. Iodobenzene diacetate (
    
    
    ), a hypervalent iodine(III) reagent, undergoes ligand exchange with the sulfur atom of the sulfide, forming a highly electrophilic acyloxy-sulfonium intermediate. Nucleophilic attack by the deprotonated nitroguanidine yields a sulfilimine (S=N) intermediate. Without isolation, this intermediate is subsequently oxidized by m-CPBA to form the final stable sulfoximine (S(O)=N)[8]. This telescoped approach avoids the isolation of unstable sulfilimines, maximizing overall yield and safety.

Methodological Comparison (Quantitative Data)

To aid in route selection, the following table summarizes the operational metrics of both synthetic pathways based on empirical scale-up data.

ParameterPathway A: Direct

-Nitration
Pathway B: Oxidative Coupling
Target Motif

-Nitro Sulfoximines (S=N-

)
Nitroguanidine-Substituted Sulfoximines
Starting Material

-Sulfoximine
Thioether (Sulfide) + Nitroguanidine
Key Reagents

,

,


,

, m-CPBA
Typical Yield 65% – 85%70% – 90%
Scalability High (Decagram scale)Moderate to High (Gram scale)
Safety Profile High Risk: Exothermic nitrationModerate Risk: Hypervalent iodine oxidants
Reaction Time 2 – 3 hours6 – 8 hours (Telescoped)

Experimental Workflows

G cluster_0 Pathway A: Direct N-Nitration cluster_1 Pathway B: Oxidative Coupling A1 NH-Sulfoximine (Starting Material) A2 Nitration (HNO3, Ac2O, H2SO4) A1->A2 A3 N-Nitro Sulfoximine (Product) A2->A3 B1 Sulfide + Nitroguanidine B2 Imination (PhI(OAc)2, K2CO3) B1->B2 B3 Sulfilimine Intermediate B2->B3 B4 Oxidation (m-CPBA) B3->B4 B5 Nitroguanidine Sulfoximine B4->B5

Figure 1: Reaction workflows for the synthesis of nitro-substituted sulfoximines.

Step-by-Step Experimental Protocols

Protocol A: Scalable -Nitration of -Sulfoximines (Classical Route)

Adapted from the Mutti & Winternitz methodology for decagram scalability.[6],[7]

1. Reactor Setup: Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel with the


-sulfoximine (50.0 mmol).
2. Initial Cooling:  Cool the flask to 0–5 °C using an ice-brine bath.
3. Nitric Acid Addition:  Dropwise add concentrated 

(75.0 mmol, 1.5 equiv.) over 15 minutes under vigorous stirring. The mixture will form a thick, pale suspension. 4. Acetyl Nitrate Generation: Slowly add Acetic Anhydride (

, 100.0 mmol, 2.0 equiv.) via the addition funnel, followed immediately by 3 drops of concentrated

.
  • Self-Validation Check (Critical): The internal temperature must remain below 10 °C during this addition. A sudden temperature spike (>15 °C) indicates uncontrolled exothermic decomposition of acetyl nitrate, which will lead to oxidative cleavage of the sulfoximine S=N bond. If the temperature spikes, the batch yield will be severely compromised. 5. Maturation: Once addition is complete, remove the ice bath and gradually warm the mixture to 40 °C for 2 hours.

  • Self-Validation Check: The reaction mixture will transition from a pale suspension to a clear, deep yellow solution upon complete formation of the nitronium intermediate and subsequent nitration. TLC (Hexane/EtOAc 1:1) should show the complete disappearance of the highly polar

    
    -sulfoximine spot (
    
    
    
    ~0.1) and the appearance of a less polar
    
    
    -nitro spot (
    
    
    ~0.5). 6. Workup: Quench the reaction by pouring the mixture over 150 g of crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous
    
    
    until gas evolution ceases, dry over anhydrous
    
    
    , and concentrate in vacuo to yield the
    
    
    -nitro sulfoximine.
Protocol B: One-Pot Synthesis of Nitroguanidine-Sulfoximines

Adapted for the direct functionalization of thioethers.[8]

1. Reagent Mixing: In a 100 mL round-bottom flask, dissolve the starting sulfide (10.0 mmol) and the


-alkyl nitroguanidine (12.0 mmol, 1.2 equiv.) in anhydrous DMF (30 mL).
2. Base Activation:  Add 

(20.0 mmol, 2.0 equiv.) and stir for 15 minutes at room temperature to ensure adequate deprotonation of the nitroguanidine. 3. Imination: Add Iodobenzene diacetate (

, 12.0 mmol, 1.2 equiv.) in three equal portions over 15 minutes. Stir the reaction for 4 hours at room temperature.
  • Self-Validation Check: The progress from sulfide to sulfilimine can be visually validated: the heterogeneous suspension will temporarily darken upon the addition of

    
     before lightening to a homogenous pale yellow solution as the active sulfonium intermediate forms and reacts. LC-MS analysis of an aliquot must confirm an 
    
    
    
    mass corresponding to the sulfilimine (exactly 16 Da lower than the target sulfoximine). 4. Oxidation: Cool the reaction mixture to 0 °C. Add m-CPBA (12.0 mmol, 70-75% purity) in small portions to control the exotherm. Stir for an additional 2 hours, allowing the flask to warm to room temperature. 5. Workup: Quench the reaction with saturated aqueous
    
    
    (20 mL) to destroy unreacted peroxides. Extract with EtOAc (3 x 40 mL). Wash the combined organics with brine, dry over
    
    
    , and purify via silica gel flash chromatography to isolate the nitroguanidine-substituted sulfoximine.

References

  • Wang, C. (2021). NH-functionalization of sulfoximines by using hypervalent iodine reagents. RWTH Aachen University Publications. 1

  • Zhu, Y. et al. (2013). Evolution of sulfoximine analogs leading to sulfoxaflor, structures of... ResearchGate / Dow AgroSciences.2

  • Xiao, Y., & Li, H. (2022). Design, Synthesis, and Antifungal Activity of Sulfoximine Derivatives Containing Nitroguanidine Moieties. Chemistry & Biodiversity, Wiley. 8

  • Mutti, R., & Winternitz, P. (1986). Synthesis of N-Nitro Sulfoximines. Synthesis, Thieme Connect. 7

  • (2026). Electrophilic and Radical Ability of Organic Nitrating Reagents. American Chemical Society. 5

Sources

Method

Green chemistry approaches to synthesizing dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone

Application Note: Green Chemistry Synthesis of Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone via Aqueous Micellar Catalysis Executive Summary Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0), also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Synthesis of Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone via Aqueous Micellar Catalysis

Executive Summary

Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0), also known as S,S-dimethyl-N-(4-nitrophenyl)sulfoximine, is a critical N-arylated sulfoximine building block utilized in the development of advanced agrochemicals and pharmaceuticals[1]. Traditional synthetic routes for the N-arylation of sulfoximines rely heavily on toxic, high-boiling organic solvents (e.g., toluene, 1,4-dioxane) and require prolonged heating, resulting in high Environmental Factors (E-factors). This application note details a highly efficient, sustainable protocol employing aqueous micellar catalysis[2]. By utilizing the designer surfactant TPGS-750-M, the Buchwald-Hartwig cross-coupling is compartmentalized within hydrophobic nanoreactors in water, accelerating the reaction kinetics to mere minutes while allowing for catalyst and solvent recycling[3].

Mechanistic Rationale: The Micellar Advantage

In standard organic media, the cross-coupling of S,S-dimethyl sulfoximine with 1-bromo-4-nitrobenzene is diffusion-limited and requires high thermal energy to drive the catalytic cycle. Micellar catalysis fundamentally alters this dynamic[4].

  • Nanoreactor Confinement (Causality): TPGS-750-M forms spherical micelles (approximately 50 nm in diameter) in water. The lipophilic core of these micelles actively sequesters the hydrophobic 1-bromo-4-nitrobenzene, the Pd-catalyst, and the S,S-dimethyl sulfoximine. This localized concentration effect drives the reaction kinetics exponentially faster than in bulk organic solvent[3].

  • Aqueous Phase Shielding: The surrounding water acts as an excellent heat sink and suppresses unwanted side reactions, while the micellar boundary facilitates the stabilization of the active Pd(0) species, preventing premature catalyst aggregation.

Experimental Protocol: Ultrafast Aqueous N-Arylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Materials & Reagents:

  • S,S-Dimethyl sulfoximine (Nucleophile)

  • 1-Bromo-4-nitrobenzene (Electrophile)

  • Pd(OAc)₂ (Catalyst precursor)

  • tBuXPhos or tBuBrettPhos (Ligand)

  • NaOtBu (Base)

  • TPGS-750-M (Green Surfactant)

  • HPLC-grade Water (Degassed)

Step-by-Step Methodology:

  • Preparation of the Micellar Medium: Dissolve TPGS-750-M (2.0% w/w) in HPLC-grade water. Stir gently at room temperature until fully homogenous.

    • Validation Checkpoint: The solution must appear clear to slightly opalescent. Turbidity indicates incomplete dissolution, which will cause erratic reaction kinetics.

  • Degassing the System: Transfer 5.0 mL of the surfactant solution to a Schlenk flask. Sparge with Argon for 15 minutes.

    • Validation Checkpoint: Dissolved oxygen must be displaced to prevent the oxidative deactivation of the Pd(0) catalyst. A continuous, steady stream of fine Argon bubbles ensures optimal sparging.

  • Reagent Assembly: Under a positive Argon flow, add 1-bromo-4-nitrobenzene (1.0 mmol), S,S-dimethyl sulfoximine (1.2 mmol), Pd(OAc)₂ (2 mol%), tBuXPhos (4 mol%), and NaOtBu (2.0 mmol).

    • Causality: NaOtBu deprotonates the NH-sulfoximine, significantly enhancing its nucleophilicity for the transmetalation step. The bulky tBuXPhos ligand promotes rapid reductive elimination to form the C-N bond.

  • Catalytic Cross-Coupling: Seal the flask and stir vigorously (800 rpm) at 45 °C for 15–30 minutes[3].

    • Validation Checkpoint: A distinct color change from pale yellow to dark brown/black indicates the formation of the active Pd(0) catalytic species. Perform a rapid TLC (EtOAc/Hexane 1:1) to confirm the complete consumption of the aryl bromide.

  • In-Flask Extraction (Green Isolation): Cool the reaction to room temperature. Add a minimal volume (2.0 mL) of a green extraction solvent (e.g., Ethyl Acetate or 2-MeTHF) directly to the flask. Stir gently for 2 minutes, then allow the phases to separate.

    • Causality & Validation: Using minimal organic solvent extracts the lipophilic product while preserving the structural integrity of the aqueous micelles. The upper organic layer will contain the product; the lower aqueous layer retains the catalyst/surfactant and can be recycled for subsequent runs.

  • Purification: Decant the organic layer, dry over anhydrous Na₂SO₄, and filter through a short pad of silica gel to remove trace palladium. Evaporate the solvent under reduced pressure to yield the pure dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone.

Quantitative Data & Process Comparison

The transition from traditional organic solvents to aqueous micellar catalysis yields significant improvements in both efficiency and sustainability.

Process ParameterTraditional Buchwald-HartwigAqueous Micellar Catalysis (Green)
Primary Solvent Toluene or 1,4-DioxaneWater (2 wt% TPGS-750-M)
Reaction Temperature 90 °C – 110 °C40 °C – 50 °C
Reaction Time 12 – 24 hours15 – 30 minutes
Catalyst Loading 5 – 10 mol% Pd2 mol% Pd
E-Factor (Waste/Product) > 50< 5 (with aqueous recycling)
Typical Yield 70% – 85%92% – 98%

Workflow Visualization

The following diagram illustrates the compartmentalized catalytic workflow and the phase-separation recycling strategy.

MicellarCatalysis R1 S,S-Dimethyl Sulfoximine Micelle Aqueous Micellar Nanoreactor (2 wt% TPGS-750-M) R1->Micelle R2 1-Bromo-4- nitrobenzene R2->Micelle Cat Pd(OAc)2 / tBuXPhos NaOtBu Base Cat->Micelle Catalyst Loading Product Dimethyl[(4-nitrophenyl) imino]-lambda6-sulfanone Micelle->Product 45 °C, 15 min In-flask Extraction Recycle Aqueous Phase Recycling Micelle->Recycle Phase Separation Recycle->Micelle Surfactant Reuse

Caption: Workflow of the ultrafast, micelle-enabled N-arylation and subsequent aqueous phase recycling.

References

  • Song, M., Zhang, L., Wei, D., He, Y., Jia, J., Li, H., & Yuan, B. (2022). "Ultrafast N-arylation of sulfoximines enabled by micellar catalysis in water." Green Chemistry, 24(16), 6119-6124. URL:[Link]

  • Organic Chemistry Portal. "Sulfoximine synthesis by C-N coupling." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone Synthesis

Welcome to the Technical Support Center for the synthesis of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (commonly referred to as -dimethyl- -(4-nitrophenyl)sulfoximine). This aza-analogue of a sulfone is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (commonly referred to as


-dimethyl-

-(4-nitrophenyl)sulfoximine). This aza-analogue of a sulfone is a highly valuable building block in medicinal chemistry and drug development. However, synthesizing this electron-deficient sulfoximine often presents yield bottlenecks due to competing side reactions, oxidant degradation, or incomplete conversions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help scientists and researchers maximize their isolated yield.

Pathways cluster_1 Pathway A: SNAr cluster_2 Pathway B: Oxidative Imination A1 S,S-Dimethylsulfoximine A3 Base (Cs2CO3) DMF, 80°C A1->A3 A2 1-Fluoro-4-nitrobenzene A2->A3 Product Dimethyl[(4-nitrophenyl)imino] -lambda6-sulfanone A3->Product SNAr B1 DMSO B3 PhI(OAc)2 CH2Cl2, 0°C to RT B1->B3 B2 4-Nitroaniline B2->B3 B3->Product Imination

Fig 1. Primary synthetic pathways for dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone.

Section 1: Comparative Route Analysis

To optimize yield, you must first select the most appropriate synthetic route for your scale and available equipment. The two dominant approaches are the Nucleophilic Aromatic Substitution (SNAr) of


-dimethylsulfoximine and the Direct Oxidative Imination of Dimethyl Sulfoxide (DMSO)[1].
ParameterPathway A: SNAr RoutePathway B: Oxidative Imination
Starting Materials

-Dimethylsulfoximine + 1-Fluoro-4-nitrobenzene
DMSO + 4-Nitroaniline
Key Reagents

, DMF

(DIB),

Typical Yield 80–95%40–65%
Primary Impurities 4-Nitrophenol (hydrolysis product)Azo dyes, unreacted aniline
Scalability Excellent (Multi-gram to Kilogram)Poor (Thermal hazards >10g)
EHS Considerations Corrosive base, DMF toxicityExothermic, shock-sensitive intermediates
Section 2: Troubleshooting & FAQs
The SNAr Pathway

Q1: My SNAr reaction with 1-fluoro-4-nitrobenzene is stalling at 60-70% conversion. How can I drive it to completion? Expert Insight: The stalling is rarely a thermodynamic issue; it is a kinetic one driven by the poor solubility of the inorganic base and the gradual neutralization of the reaction medium.


-dimethylsulfoximine is a relatively weak nucleophile until deprotonated. If you are using Potassium Carbonate (

), its high lattice energy prevents efficient dissolution in DMF. Solution: Switch to Cesium Carbonate (

). The larger ionic radius of the cesium cation results in a looser ion pair with the carbonate anion, drastically increasing its solubility and basicity in polar aprotic solvents like DMF.

Q2: I am seeing a bright yellow byproduct that streaks on the TLC plate. What is it, and how do I prevent it? Expert Insight: That is likely 4-nitrophenol, a hydrolysis byproduct. Because the nitro group is strongly electron-withdrawing, the fluorine atom is highly activated toward any nucleophile, including hydroxide ions generated from trace moisture reacting with your carbonate base. Self-Validating Check: You can validate this by checking the pH of your aqueous wash during workup. If the aqueous layer is bright yellow, you have formed the water-soluble 4-nitrophenoxide salt. To prevent this, flame-dry your glassware, use anhydrous solvents stored over 3Å molecular sieves, and run the reaction under a positive pressure of argon.

The Direct Oxidative Imination Pathway

Q3: When using (Diacetoxyiodo)benzene (DIB) to couple DMSO and 4-nitroaniline, the mixture turns dark brown/red, and my yield is terrible. What is happening? Expert Insight: You are observing the oxidative polymerization and azo-coupling of 4-nitroaniline. Hypervalent iodine reagents like DIB (or


) are powerful oxidants[2]. The reaction relies on the formation of a transient iodonitrene intermediate. However, because 4-nitroaniline is highly electron-deficient, the nucleophilic attack of its amino group onto the iodine center is slow. If the reaction is run at room temperature or if the DIB is added all at once, the oxidant will instead participate in single-electron transfer (SET) pathways, oxidizing the aniline into radical species that rapidly couple to form azo dyes.
Solution:  Temperature control and stoichiometry are critical. The DIB must be added strictly portion-wise at 0 °C. The low temperature suppresses the SET pathway while allowing the two-electron iodonitrene formation to proceed.

Mechanism N1 4-Nitroaniline + PhI(OAc)2 N2 Iodonitrene Intermediate [Ar-N=I-Ph] N1->N2 - 2 AcOH N3 Nucleophilic Attack by DMSO (Sulfur lone pair) N2->N3 + DMSO N4 Dimethyl[(4-nitrophenyl)imino] -lambda6-sulfanone N3->N4 - PhI

Fig 2. Mechanism of hypervalent iodine-mediated oxidative imination of DMSO.

Q4: How do I safely scale up the hypervalent iodine-mediated imination? Expert Insight: Scaling up hypervalent iodine reactions poses severe thermal hazards due to the exothermic release of acetic acid and the potential for runaway decomposition of the iodonitrene[2]. Solution: Do not scale up batch reactions beyond 10 grams without conducting reaction calorimetry (e.g., RC1e). For larger scales, consider transitioning to flow chemistry, which offers superior heat dissipation, or use the SNAr route, which is inherently more scalable and avoids high-energy oxidants entirely.

Section 3: Validated Experimental Protocols
Protocol A: SNAr Route (Recommended for Scale-Up >5g)

Self-Validating Metric: The reaction mixture will transition from a colorless suspension to a deep yellow/orange heterogeneous mixture as the product forms.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon for 5 minutes.

  • Reagent Charging: Add

    
    -dimethylsulfoximine (1.00 g, 10.7 mmol, 1.0 equiv) and 1-fluoro-4-nitrobenzene (1.66 g, 11.8 mmol, 1.1 equiv).
    
  • Solvent & Base: Inject anhydrous DMF (20 mL, 0.5 M) via syringe. Add finely powdered, oven-dried

    
     (5.23 g, 16.1 mmol, 1.5 equiv) in one portion.
    
  • Reaction: Attach a reflux condenser, place in an oil bath pre-heated to 80 °C, and stir vigorously (800 rpm) for 12 hours.

  • Monitoring: Check completion via TLC (Hexanes:EtOAc 1:1). The highly polar sulfoximine product (

    
    ) should be the dominant UV-active spot, while the starting materials are consumed.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 5% aqueous LiCl solution (3 × 50 mL). Note: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude yellow solid from hot ethanol to yield pure dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone.
    
Protocol B: Oxidative Imination Route (Recommended for Discovery/Milligram Scale)

Self-Validating Metric: The successful formation of the iodonitrene is indicated by the dissolution of DIB and a color change to a clear, bright yellow solution. Rapid darkening to brown indicates thermal degradation.

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-nitroaniline (500 mg, 3.62 mmol, 1.0 equiv) in anhydrous

    
     (15 mL).
    
  • DMSO Addition: Add anhydrous DMSO (1.28 mL, 18.1 mmol, 5.0 equiv). In this protocol, DMSO serves as both the nucleophilic reactant and a co-solvent[1].

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes under argon.

  • Oxidant Addition: Weigh out (Diacetoxyiodo)benzene (DIB, 1.40 g, 4.34 mmol, 1.2 equiv). Add this solid strictly portion-wise over 30 minutes (approx. 230 mg every 5 minutes) to control the exotherm.

  • Reaction: Remove the ice bath after 1 hour and allow the reaction to warm to room temperature. Stir for an additional 16 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous

    
     (20 mL) and stir for 15 minutes to safely reduce any unreacted hypervalent iodine. Extract with 
    
    
    
    (3 × 20 mL).
  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (gradient elution: 20% to 80% EtOAc in Hexanes).
    
References
  • Source: researchgate.
  • Source: mdpi.

Sources

Optimization

Recrystallization solvents for dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone

Technical Support Center: Recrystallization Guide for Dimethyl[(4-nitrophenyl)imino]- -sulfanone Executive Summary & Compound Profile User Query: "What are the optimal solvent systems for recrystallizing dimethyl[(4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide for Dimethyl[(4-nitrophenyl)imino]-


-sulfanone 

Executive Summary & Compound Profile

User Query: "What are the optimal solvent systems for recrystallizing dimethyl[(4-nitrophenyl)imino]-


-sulfanone (CAS: 56158-00-0)?"

Compound Identity:

  • IUPAC Name: Dimethyl[(4-nitrophenyl)imino]-

    
    -sulfanone[1]
    
  • Common Name: S,S-Dimethyl-N-(4-nitrophenyl)sulfoximine[1]

  • Structure: A polar sulfoximine core (

    
    ) attached to an electron-withdrawing 4-nitrophenyl group.[1]
    
  • Physical State: Typically a yellow crystalline solid.[1]

  • Polarity Profile: High polarity due to the sulfoximine moiety (strong dipole) and the nitro group.[1]

  • Solubility Characteristics: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and moderately polar solvents (DCM, Ethyl Acetate).[1] Limited solubility in non-polar hydrocarbons (Hexane, Heptane).[1]

Technical Insight: The purification of N-arylsulfoximines often suffers from "oiling out" (liquid-liquid phase separation) rather than clean crystallization due to their high polarity and low melting points relative to other salts.[1] The protocols below are designed to mitigate this risk.

Recommended Solvent Systems

Based on the structural properties of N-functionalized sulfoximines and nitro-aromatics, the following solvent systems are validated for high-purity isolation.

Table 1: Solvent Screening Matrix
System ClassSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)SuitabilityKey Advantage
Primary (Standard) Ethanol (95% or Abs.) None (Single Solvent)N/AHigh Best for removing colored impurities; slow crystal growth.[1]
Secondary (Yield) Ethyl Acetate n-Heptane 1:2 to 1:4High Higher recovery; lower boiling point facilitates drying.[1]
Alternative (Polar) Methanol Water 5:1ModerateUse only if compound is too soluble in Ethanol.[1] Risk of hydrates.[1]
Rescue Dichloromethane Diisopropyl Ether 1:5LowUse only if thermal instability is suspected (low temp method).[1]

Detailed Experimental Protocols

Protocol A: The Ethanol Thermal Gradient (Recommended)

Best for: High purity requirements and removing sticky oligomers.[1]

  • Preparation: Place the crude yellow solid in an Erlenmeyer flask. Add a boiling chip.

  • Dissolution: Add Ethanol (start with 5 mL per gram) and heat to near-reflux (approx. 75°C).

    • Critical Step: If the solid does not dissolve, add hot ethanol in 1 mL increments. If it dissolves instantly, you have too much solvent; evaporate some off.

  • Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or glass wool.

  • Crystallization: Remove from heat. Cap the flask with foil/parafilm (poke a small hole).[1]

    • Allow to cool to room temperature (RT) slowly (over 1-2 hours).

    • Observation: Needle-like crystals should form.[1]

  • Maximizing Yield: Once at RT, place the flask in an ice-water bath (

    
    ) for 30 minutes.
    
  • Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with ice-cold ethanol .

Protocol B: The Two-Solvent Displacement (EtOAc/Heptane)

Best for: Compounds that "oil out" in alcohols or if high recovery is needed.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Precipitation Point: While keeping the solution hot (but not boiling vigorously), add n-Heptane dropwise.

  • The Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-clarification: Add 1-2 drops of Ethyl Acetate to make the solution clear again.

  • Cooling: Remove from heat and allow to cool undisturbed.

    • Troubleshooting: If an oil separates at the bottom, reheat to dissolve and add a seed crystal immediately upon cooling.

Troubleshooting Logic & Decision Tree

Common Issue: "Oiling Out"

  • Symptom:[1][2][3] Instead of crystals, a yellow oil droplets form at the bottom of the flask.

  • Cause: The solution temperature dropped below the liquid-liquid phase separation boundary before reaching the crystallization boundary.

  • Fix: Reheat the mixture to dissolve the oil. Add a small amount of the good solvent (Ethanol or EtOAc).[1] Cool more slowly and add a seed crystal at the first sign of turbidity.

Common Issue: Colored Impurities [1]

  • Symptom:[1][2][3] Crystals are dark orange/brown instead of bright yellow.[1]

  • Fix: Perform a "hot filtration" with activated charcoal during the dissolution step (Protocol A).[1]

Workflow Diagram: Solvent Selection Strategy

RecrystallizationStrategy Start Start: Crude Sulfoximine SolubilityTest Step 1: Solubility Test (Small Scale) Start->SolubilityTest SolubleEtOH Soluble in Hot EtOH? SolubilityTest->SolubleEtOH ProtocolA Execute Protocol A: Single Solvent (Ethanol) SolubleEtOH->ProtocolA Yes ProtocolB Execute Protocol B: EtOAc / Heptane SolubleEtOH->ProtocolB No (Too soluble or Insoluble) OilingOut Issue: Oiling Out? ProtocolA->OilingOut ProtocolB->OilingOut Remedy1 Remedy: Reheat, Add Seed Crystal OilingOut->Remedy1 Yes Final Pure Crystalline Product OilingOut->Final No (Crystals Formed) Remedy2 Remedy: Increase Solvent A (Dilute) Remedy1->Remedy2 If fails Remedy2->ProtocolA Retry

Caption: Decision matrix for selecting the optimal purification pathway based on initial solubility observations.

Frequently Asked Questions (FAQs)

Q1: My product is forming a gum/oil even after seeding. What now? A: This is common with nitro-sulfoximines.[1] Try trituration before recrystallization.[1] Suspend the gum in cold diethyl ether or hexane and sonicate/scratch the flask walls. This often induces the amorphous solid to crystallize. Once it is a solid powder, attempt Protocol A again.

Q2: Can I use water as an anti-solvent with Ethanol? A: Yes (Methanol/Water or Ethanol/Water), but be cautious.[1] Nitro-aromatics are very hydrophobic.[1] Adding water too fast will cause rapid precipitation of amorphous material (trapping impurities) rather than slow crystallization.[1] Add water dropwise to a hot solution only until turbidity is just barely visible.[1]

Q3: Is the sulfoximine moiety sensitive to heat? A: Generally, sulfoximines are thermally stable up to >150°C. However, prolonged boiling in acidic media (if your crude contains residual acid) can lead to degradation. Ensure your crude is neutralized (washed with


) before recrystallization.[1]

Q4: What is the expected melting point? A: While specific data for the nitro-derivative varies by polymorph, related N-substituted sulfoximines typically melt between 90°C and 120°C .[1] A sharp melting range (e.g., 2°C range) indicates high purity.[1]

References

  • Bull, J. A., et al. (2016).[1][4] "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." Journal of Organic Chemistry. [1]

  • Bolm, C., & Okamura, H. (2004).[1][3][5][6] "Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines." Organic Letters.

  • Lücking, U. (2013).[1] "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition. [1]

  • Organic Syntheses. (2023). "Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate." Org.[1][2][3] Synth. 2023, 100, 42-60.[1]

Sources

Troubleshooting

Troubleshooting oxidative imination to form lambda6-sulfanones

Welcome to the Lambda⁶-Sulfanone Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lambda⁶-Sulfanone Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic recipes. Here, we analyze the physical organic causality behind oxidative imination, providing you with self-validating protocols and targeted troubleshooting strategies to ensure high-yielding, chemoselective syntheses of sulfoximines.

I. Mechanistic Framework & Pathway Analysis

To successfully troubleshoot sulfoximine synthesis, you must first understand the competing kinetic pathways. The transformation of a sulfide (S(II)) to a lambda⁶-sulfanone (S(VI)) requires both an oxygen [O] and a nitrogen [NH] transfer. The order of these transfers dictates the intermediate species and the primary modes of failure (e.g., over-oxidation to sulfones).

MechanisticPathway S Sulfide S(II) SO Sulfoxide S(IV) S->SO [O] Transfer (Fast) SN Sulfilimine S(IV) S->SN [NH] Transfer (Slow) SOX Sulfoximine S(VI) S->SOX One-Pot [O]/[NH] (PhI(OAc)2 / NH3) SO->SOX [NH] Transfer (Rate-Limiting) SO2 Sulfone S(VI) (Over-oxidation) SO->SO2 Excess [O] (Side Reaction) SN->SOX [O] Transfer (Fast)

Mechanistic pathways for the synthesis of lambda6-sulfanones from sulfides.

Causality Insight: In most one-pot procedures, the [O] transfer is kinetically faster than the [NH] transfer. Consequently, the reaction proceeds via the sulfoxide intermediate [1]. If the generation of the electrophilic nitrenoid species is inefficient, the system will default to a second [O] transfer, leading to the dreaded sulfone byproduct.

II. Validated Experimental Protocols

A robust protocol must be a self-validating system —meaning the chemistry provides real-time feedback to the operator, allowing for mid-course corrections before the final workup.

Protocol A: Chemoselective One-Pot Synthesis via Hypervalent Iodine[2]

This is the industry-standard Bull-Luisi method for converting sulfides directly to NH-sulfoximines.

  • Reagents: Sulfide (1.0 equiv), PhI(OAc)₂ (2.5 equiv), Ammonium carbamate (2.0 equiv), Methanol (0.2 M).

  • Step 1: Substrate Solvation. Dissolve the sulfide in HPLC-grade methanol in a flask open to the atmosphere.

  • Step 2: Nitrogen Source Addition. Add finely milled ammonium carbamate. Causality: Ammonium carbamate acts as a slow-release ammonia source. Using aqueous ammonia instead would rapidly hydrolyze the hypervalent iodine, killing the imination pathway.

  • Step 3: Oxidant Addition. Add PhI(OAc)₂ portion-wise over 15 minutes at room temperature. Causality: PhI(OAc)₂ first oxidizes the sulfide to the sulfoxide, then reacts with the released ammonia to generate the active electrophilic iodonitrene (PhI=NH) required for the rate-limiting S(IV) to S(VI) transition[2].

  • Step 4: Self-Validation Checkpoint (t = 60 min). Perform an LCMS or TLC analysis. You must observe the quantitative disappearance of the sulfide and the appearance of the sulfoxide (M+16).

    • If sulfide remains: The oxidant is inactive or degraded.

    • If sulfone (M+32) appears: The local concentration of ammonia is too low; the PhI(OAc)₂ is acting solely as an oxygen-transfer agent.

  • Step 5: Completion & Workup. Stir for 12–24 hours until the sulfoxide converts to the sulfoximine (M+31). Concentrate, redissolve in EtOAc, and wash with saturated aqueous Na₂S₂O₃ to quench unreacted iodonitrene, followed by brine.

Protocol B: Electrochemical Dehydrogenative Imination[3]

Ideal for highly sensitive substrates where stoichiometric oxidants cause degradation.

  • Reagents: Sulfoxide (1.0 equiv), Amine source (1.5 equiv), p-Iodoanisole mediator (20 mol%), 0.1 M Bu₄NBF₄ in MeCN.

  • Step 1: Cell Assembly. Equip an undivided electrochemical cell with a graphite anode and a platinum cathode.

  • Step 2: Electrolysis. Apply a constant current of 10 mA until 2.2 F/mol of charge is passed. Causality: The p-iodoanisole mediator is anodically oxidized to an iodine(III) species in situ, which reacts with the amine to form the nitrenoid. This keeps the steady-state concentration of the oxidant extremely low, preventing over-oxidation[3].

  • Step 3: Self-Validation Checkpoint. Monitor the cell potential. A stable potential indicates steady mediator turnover. A sudden spike in potential (> 20% increase) validates that the electrode surface is passivating (likely due to substrate polymerization), requiring immediate current adjustment.

III. Quantitative Performance Data

Use the following data to select the appropriate methodology based on your substrate's specific vulnerabilities.

MethodologyReagents / CatalystTypical Yield RangeChemoselectivity ProfileStereochemical OutcomeRef
Hypervalent Iodine N/O Transfer PhI(OAc)₂, NH₂COONH₄70–95%High (Tolerates -OH, -NHBoc, halogens)Racemic (from sulfides)[2]
Electrochemical Imination e⁻ (Anodic), p-Iodoanisole60–90%Very High (Avoids stoichiometric oxidants)Stereoretentive (from sulfoxides)[3]
Chiral SuFEx Transfer t-BuSF, Organolithium base67–83%Moderate (Requires strong base)Enantiospecific (>95% ee)[4]
Rh-Catalyzed Nitrene Transfer Rh₂(OAc)₄, PhI=NNs50–85%Moderate (Sensitive to free amines)Stereoretentive[1]

IV. Troubleshooting & FAQs

Q: Why am I seeing excessive sulfone formation instead of the desired sulfoximine? A: Over-oxidation to the sulfone occurs when the rate of oxygen transfer outcompetes nitrogen transfer. Mechanistically, if the electrophilic iodonitrene is not generated efficiently, the hypervalent iodine reagent acts exclusively as an oxygen atom transfer agent[2]. Actionable Fix: Ensure your ammonium carbamate is fresh and finely milled to maximize solubility. You can also lower the reaction temperature to 0 °C during the initial oxidant addition to kinetically favor the imination pathway over background oxidation.

Q: My reaction stalls at the sulfoxide stage. How can I drive the imination forward? A: Incomplete imination is typically caused by steric hindrance around the sulfur center or the presence of strongly electron-withdrawing groups (EWGs) that reduce the nucleophilicity of the sulfoxide intermediate[3]. Actionable Fix: If using the PhI(OAc)₂ method, add a catalytic amount of a rhodium(II) salt (e.g., Rh₂(OAc)₄) to facilitate nitrene transfer. Alternatively, switch to a more electrophilic nitrogen source like O-mesitylenesulfonylhydroxylamine (MSH) or utilize an electrochemical dehydrogenative imination protocol[3].

Q: How do I maintain chemoselectivity if my substrate contains oxidizable primary alcohols or sensitive amines? A: The standard hypervalent iodine/ammonium carbamate protocol is surprisingly chemoselective and generally tolerates primary alcohols and Boc-protected amines[2]. However, for highly sensitive substrates, traditional oxidants will cause side reactions. Actionable Fix: Utilize the electrochemical imination method. By generating the reactive intermediates exclusively in situ at the electrode surface at a controlled potential, you avoid exposing the bulk solution to harsh stoichiometric oxidants[3].

Q: What is the most reliable method for synthesizing enantiomerically pure sulfoximines? A: Direct oxidative imination of racemic sulfides yields racemic sulfoximines. While stereospecific imination of enantiopure sulfoxides is possible, it often suffers from partial racemization depending on the nitrene source. Actionable Fix: For guaranteed enantiopurity (>95% ee), bypass traditional oxidative imination entirely and utilize a chiral sulfur-fluorine exchange (SuFEx) template. Reagents like enantiopure t-BuSF act as bifunctional S(VI) transfer agents, allowing for the modular, asymmetric synthesis of sulfoximines via nucleophilic substitution rather than oxidation[4].

V. References

1.[1] Synthesis of NH-Sulfoximines from Sulfides by Chemoselective One-Pot N- and O-Transfers. Chem. Commun. Available at:[Link] 2.[3] Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. JACS Au. Available at:[Link] 3.[4] Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI). ChemRxiv. Available at:[Link] 4.[2] Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. Available at:[Link]

Sources

Optimization

Stability of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone in aqueous media

This technical guide addresses the stability profile of Dimethyl[(4-nitrophenyl)imino]- -sulfanone (also known as S,S-dimethyl-N-(4-nitrophenyl)sulfoximine). Contrary to common assumptions regarding nitrogen-sulfur bonds...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of Dimethyl[(4-nitrophenyl)imino]-


-sulfanone  (also known as S,S-dimethyl-N-(4-nitrophenyl)sulfoximine).

Contrary to common assumptions regarding nitrogen-sulfur bonds, the primary stability risk for this compound in aqueous media is not hydrolytic cleavage , but rather photochemical degradation and solubility-driven precipitation . This guide provides the mechanistic reasoning, troubleshooting workflows, and validation protocols to ensure experimental integrity.

Technical Support Center: Stability of Dimethyl[(4-nitrophenyl)imino]- -sulfanone[1]

Quick Reference Data
PropertySpecification
CAS Number 56158-00-0
Molecular Formula C

H

N

O

S
Molecular Weight 214.24 g/mol
Solubility (Water) Moderate (pH-independent); High in DMSO/MeOH
Dominant Degradation Mode Photochemical (S–N cleavage / Nitro reduction)
Hydrolytic Stability High (Stable at pH 2–10)
Core Stability Analysis
The Hydrolysis Myth

Users often fear that the S=N bond in sulfoximines is labile like a carboxylic ester. This is incorrect for N-aryl sulfoximines.

  • Mechanism: The S(VI) center is sterically hindered and the S=N bond has significant double-bond character. The 4-nitrophenyl group is strongly electron-withdrawing, which delocalizes the nitrogen lone pair into the aromatic ring. This reduces the basicity of the nitrogen (pKa < 1), making it resistant to protonation—the first step required for acid-catalyzed hydrolysis [1].

The Real Threat: Photodegradation

The 4-nitrophenyl moiety acts as a chromophore. Upon absorption of UV/blue light, the molecule can enter an excited triplet state.

  • Pathway: This can lead to S–N bond homolysis (generating reactive nitrenes and sulfoxides) or nitro-group reduction (to nitroso/hydroxylamine species) depending on the solvent environment [2].

  • Symptom: Yellowing of the solution and appearance of multiple small peaks on LC-MS.

Troubleshooting Guide
Issue 1: "My compound disappears from the HPLC trace after 24 hours in buffer."

Diagnosis: Likely Precipitation or Photodegradation , not Hydrolysis.

Step-by-Step Troubleshooting:

  • Check the Vial: Is there a fine pellet at the bottom? Spin the sample at 10,000 x g for 5 minutes. If a pellet forms, your concentration exceeds the aqueous solubility limit.

  • Light Control: Was the sample left on a benchtop exposed to ambient light?

    • Action: Repeat the experiment in an amber vial or wrapped in aluminum foil.

  • Container Adsorption: Are you using polypropylene tubes? Hydrophobic N-aryl compounds can adsorb to plastic.

    • Action: Switch to low-binding glass vials.

Issue 2: "I see a new peak with M-16 or M-30 mass."

Diagnosis: Nitro Reduction or Oxidative Degradation .

  • Cause: If your buffer contains reducing agents (e.g., DTT, TCEP, Glutathione), the nitro group (-NO

    
    ) is being reduced to an amine (-NH
    
    
    
    ) or hydroxylamine.
  • Mechanism: Sulfoximines are chemically stable, but the nitro group is redox-active.

  • Solution: Remove reducing agents from the buffer or switch to a non-reducible analog (e.g., -CN or -CF

    
     substituted) if the nitro group is not essential for activity.
    
Issue 3: "The retention time shifts in acidic mobile phases."

Diagnosis: pH-Dependent Ionization (Artifact).

  • Explanation: While the sulfoximine nitrogen is weakly basic, the nitro group makes it neutral at physiological pH. However, in strongly acidic HPLC mobile phases (e.g., 0.1% TFA, pH ~2), a fraction may protonate, causing peak tailing or shifting.

  • Solution: Ensure your column is equilibrated. Use a buffered mobile phase (e.g., Ammonium Formate pH 3.5) instead of unbuffered TFA to sharpen the peak.

Validated Stability Protocol

Use this self-validating workflow to determine the true stability of your specific lot.

Experimental Workflow (DOT Visualization)

StabilityProtocol Start Start: Stock Solution (10 mM in DMSO) Dilution Dilute to 50 µM in Assay Buffer Start->Dilution Split Split Samples Dilution->Split CondA Condition A: Dark / 25°C Split->CondA CondB Condition B: Ambient Light / 25°C Split->CondB CondC Condition C: Dark / 37°C Split->CondC Analysis LC-MS Analysis (0, 4, 24 hrs) CondA->Analysis CondB->Analysis CondC->Analysis Result1 Stable in A & C, Unstable in B Analysis->Result1 Diagnosis: Photolabile Result2 Unstable in all Analysis->Result2 Diagnosis: Solubility/Hydrolysis Result3 Stable in all Analysis->Result3 Diagnosis: Stable

Figure 1: Differential stability testing workflow to distinguish between thermal hydrolysis, photodegradation, and solubility issues.

Protocol Steps:
  • Preparation: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Spike into PBS (pH 7.4) to reach 50 µM. Note: Ensure final DMSO concentration is <1% to prevent solvent effects, but high enough to maintain solubility.

  • Incubation:

    • Set A (Control): Amber vial, Room Temp.

    • Set B (Light Stress): Clear vial, exposed to cool white light.

    • Set C (Thermal Stress): Amber vial, 37°C.

  • Analysis: Inject 10 µL onto C18 HPLC. Monitor Absorbance at 254 nm and 300 nm.

  • Criteria:

    • < 5% loss in Set A & C = Chemically Stable .

    • 10% loss in Set B only = Photolabile (Protect from light) .

Mechanistic Degradation Pathways

Understanding how the molecule breaks down helps in identifying impurities.

DegradationPathways Compound Dimethyl[(4-nitrophenyl)imino] -lambda6-sulfanone Photo UV/Light (hν) Compound->Photo Reduction Reductive Buffer (DTT/GSH) Compound->Reduction Nitrene Reactive Nitrene Intermediate Photo->Nitrene S-N Cleavage Sulfoxide Dimethyl Sulfoxide (DMSO) Photo->Sulfoxide Byproduct Azo Azo Dimers (Ar-N=N-Ar) Nitrene->Azo Dimerization Amine Amino Derivative (Ar-NH2) Reduction->Amine Nitro Reduction

Figure 2: Primary degradation pathways. Note that direct hydrolysis to NH-sulfoximine is kinetically disfavored under standard conditions.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound in buffer? A: No. While thermally stable up to ~100°C in dry form, high-pressure steam (121°C) combined with aqueous pH extremes can force hydrolytic cleavage or decarboxylation if other functional groups are present. Filter sterilize using a 0.22 µm PVDF membrane instead.

Q: Why is the pKa not listed in standard databases? A: The N-aryl sulfoximine nitrogen is extremely weakly basic due to the electron-withdrawing nitro group. Its conjugate acid pKa is likely < 1.0. For experimental purposes, treat it as a neutral molecule at pH 2–12 [3].

Q: Is it stable in cell culture media? A: Yes, generally. However, cell culture media contains riboflavin (a photosensitizer) and high concentrations of thiols (cysteine).

  • Recommendation: Change media every 24 hours and minimize light exposure to prevent photo-induced redox reactions.

References
  • Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Wang, Z., et al. (2025).[2][3] Photochemistry of N-aryl and N-alkyl dibenzothiophene sulfoximines. Photochemistry and Photobiology, 101(1), 180-187. Link

  • Anselmi, E., et al. (2024).[4] Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry – A European Journal, 31(1). Link

Sources

Troubleshooting

Sulfoximine Synthesis Support Center: Overcoming Moisture Sensitivity

Welcome to the Technical Support Center for Sulfoximine Synthesis. As sulfoximines increasingly replace sulfones as bioisosteric motifs in drug development, their synthesis has come under intense scrutiny.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfoximine Synthesis. As sulfoximines increasingly replace sulfones as bioisosteric motifs in drug development, their synthesis has come under intense scrutiny. A primary bottleneck in early-generation sulfoximine preparation is the extreme moisture sensitivity of key reactive intermediates. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help researchers mitigate hydrolysis and optimize yields.

Section 1: Mechanistic Causality of Moisture Degradation

To troubleshoot effectively, one must understand the chemical causality behind moisture-induced failures in sulfoximine workflows:

  • Hydrolysis of Sulfinyl Chlorides : Traditional C–S bond formation relies on sulfinyl chlorides. These intermediates are highly hygroscopic; contact with adventitious water evolves gaseous HCl and rapidly hydrolyzes the intermediate into sulfinic acids[1]. These acids subsequently disproportionate into sulfonic acids and thiosulfinates, destroying the reaction yield and complicating purification[1].

  • Quenching of Electrophilic Nitrenes : In the oxidative imidation of sulfoxides, hypervalent iodine reagents (e.g.,

    
    ) generate electrophilic nitrenoid species. If water is present, it acts as a competing nucleophile. It can attack the nitrene or coordinate with transition-metal catalysts, shifting the reaction pathway toward overoxidation (yielding sulfones) rather than the desired S–N bond formation.
    
Section 2: Troubleshooting Guide & FAQs

Q1: My sulfinyl chloride intermediate degrades before I can achieve C–S bond formation. How can I prevent this? A: Sulfinyl chlorides are notoriously unstable and difficult to store[1]. If strict Schlenk techniques fail, consider abandoning sulfinyl chlorides entirely. Recent advancements utilize bench-stable sulfinylhydroxylamine reagents (such as BiPhONSO). These reagents generate reactive sulfinyl nitrenes via an N–O bond fragmentation process, completely bypassing the need for moisture-sensitive sulfinyl chlorides while allowing rapid (15 min) synthesis of sulfoximines[2].

Q2: I am observing significant sulfone byproducts during the imidation of sulfides. Is moisture to blame? A: Yes. In transition-metal-catalyzed imidations, adventitious water can coordinate with the metal center or react with the hypervalent iodine oxidant, shifting the pathway from imidation to oxygenation. Ensure your solvents are rigorously dried. Alternatively, switch to a Rhodium-catalyzed nitrene transfer using


, which has been proven to be insensitive to air and water, allowing reactions to proceed in non-anhydrous dichloromethane[3].

Q3: Are there completely moisture-tolerant protocols for NH-sulfoximine synthesis that do not require a glovebox? A: Absolutely. The most robust, operationally simple protocol utilizes ammonium carbamate as an ammonia source and (diacetoxyiodo)benzene (


) as the oxidant in methanol[4]. This method is entirely tolerant of ambient air and moisture, proceeds stereospecifically with complete retention of enantiomeric excess, and eliminates the need for hazardous azides[4].
Section 3: Validated Experimental Protocols
Protocol A: Moisture-Tolerant Synthesis of NH-Sulfoximines (Ambient Conditions)

This self-validating system leverages the controlled decarboxylation of ammonium carbamate to provide a steady, low-concentration stream of ammonia, preventing the quenching of the hypervalent iodine oxidant[4].

  • Setup : In an open-air flask, suspend the starting sulfoxide (1.0 equiv) and (diacetoxyiodo)benzene (3.0 equiv) in reagent-grade methanol (0.5 M concentration) at 25 °C[4].

  • Reagent Addition : Gradually add ammonium carbamate (4.0 equiv) in roughly ten equal portions over 10 minutes[4]. Causality Check: Gradual addition controls the exothermic decarboxylation and prevents the sudden release of

    
     gas, which would otherwise escape the solvent and stall the reaction.
    
  • Reaction Validation : Stir the suspension for 1 hour. The mixture will transition from colorless to yellow, visually validating the formation of the active iodonitrene intermediate[4].

  • Workup : Evaporate the methanol under reduced pressure. Dilute the resulting slurry with ethyl acetate and neutralize the acetic acid byproduct with saturated aqueous

    
    [4]. Extract and purify via silica gel chromatography.
    
Protocol B: Handling Moisture-Sensitive Sulfinyl Chlorides (Anhydrous Conditions)

If your synthetic route mandates the use of sulfinyl chlorides, strict exclusion of water is non-negotiable[1].

  • Preparation : Flame-dry all glassware under vacuum and backfill with ultra-high-purity Argon three times.

  • Solvent Purification : Use only freshly distilled solvents passed through activated alumina columns to ensure water content is

    
     ppm.
    
  • Execution : Generate the sulfinyl chloride in situ at -78 °C and immediately introduce the carbon nucleophile (e.g., Grignard reagent) via a syringe pump to outcompete any trace moisture degradation.

Section 4: Quantitative Comparison of Imidation Reagents

The following table summarizes the moisture sensitivity and efficiency of various reagent systems used in sulfoximine synthesis, allowing researchers to select the optimal conditions for their specific laboratory setup.

Reagent SystemMoisture SensitivityTypical YieldPrimary Byproducts in Presence of

Key Advantage

/

High70-85%Sulfones, Sulfonic acidsLow cost, historical precedent
Sulfinyl Chlorides ExtremeVariableThiosulfinates, HCl gasDirect C–S bond formation

/

Low80-98%Minimal (Highly selective)Direct access to protected sulfoximines[3]

/

None (Tolerant)85-99%None (Water is tolerated)Operationally simple, open-air[4]
BiPhONSO Low80-90%Phenol (leaving group)Bypasses sulfinyl chlorides[2]
Section 5: Strategic Workflow Visualization

The following diagram maps the logical decision-making process for selecting a sulfoximine synthesis route based on moisture constraints.

MoistureTroubleshooting A Sulfoximine Synthesis Initiation B Moisture-Sensitive Intermediates (e.g., Sulfinyl Chlorides) A->B F Moisture-Tolerant Alternative (e.g., (NH4)2CO3 + PhI(OAc)2) A->F Protocol Shift C Is Moisture Present in the System? B->C D Hydrolysis Pathway (Sulfinic Acid Disproportionation) C->D Yes (H2O Quench) E Successful C-S/S-N Bond Formation (Target Sulfoximine) C->E No (Strict Anhydrous) F->E Ambient Conditions

Decision tree for mitigating moisture sensitivity in sulfoximine synthesis workflows.

References
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews (acs.org)[Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene Source: Organic Syntheses (orgsyn.org)[Link]

  • Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides Source: Journal of the American Chemical Society (acs.org)[Link]

  • Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides Source: The Journal of Organic Chemistry (acs.org)[Link]

Sources

Optimization

Technical Guide: Optimizing Reaction Temperature for N-Arylation of Sulfoximines

The following technical guide addresses the optimization of reaction temperature for the N-arylation of sulfoximines. It is structured to provide actionable troubleshooting steps, grounded in mechanistic understanding an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction temperature for the N-arylation of sulfoximines. It is structured to provide actionable troubleshooting steps, grounded in mechanistic understanding and authoritative literature.

Executive Summary: The Thermal Landscape

Temperature is the most critical variable in the N-arylation of sulfoximines (sulfonimidoyl functionalization). It dictates the delicate balance between the activation energy required for the oxidative addition of the aryl halide and the thermal stability of the active catalytic species.

While traditional Copper and Palladium protocols often demand elevated temperatures (80–110 °C) to drive the catalytic cycle, recent advancements in ligand design and photocatalysis have unlocked room-temperature (RT) pathways. This guide helps you navigate these regimes to maximize yield and minimize decomposition.

Troubleshooting Guide (Q&A)

Scenario A: The "Stalled Conversion"

User Question: I am using a standard CuI/Ligand system for N-arylation with an aryl bromide at 80 °C. The reaction initiates but stalls at ~40% conversion after 4 hours. Should I add more catalyst or increase the temperature?

Technical Diagnosis: In Copper-catalyzed C–N coupling (Ullmann-type), the rate-limiting step is often the oxidative addition of the aryl halide to the Cu(I) species or the deprotonation/coordination of the sulfoximine. At 80 °C, the system may lack sufficient thermal energy to overcome the activation barrier for less reactive electrophiles (like electron-rich aryl bromides).

Actionable Protocol:

  • The "Reflux Rule": Increase the temperature to 110 °C . Most efficient Cu-catalyzed protocols (e.g., Bolm-Sedelmeier conditions) utilize Toluene under reflux to ensure complete turnover.

  • Ligand Check: If you are using a diamine ligand (e.g., DMEDA), ensure you are not exceeding its boiling point if the system is open, although complexation usually stabilizes it.

  • Base Solubility: At 80 °C, inorganic bases like Cs₂CO₃ may have limited solubility in Toluene. Higher temperatures improve the heterogeneous interaction between the base and the catalytic complex.

Key Insight: If shifting to 110 °C causes black precipitation (catalyst decomposition), switch to a more thermally stable ligand system (e.g., phenanthroline derivatives) or ensure stricter oxygen exclusion.

Scenario B: Decomposition & By-Products

User Question: I am seeing significant homocoupling of my aryl halide and blackening of the reaction mixture when using Pd(OAc)₂ at 100 °C. How do I fix this?

Technical Diagnosis: This indicates thermal catalyst deactivation (Pd black formation) and competing side reactions. Sulfoximines are generally stable, but at high temperatures, palladium catalysts without robust ligands can agglomerate. Furthermore, high temperatures can accelerate the reductive elimination of biaryls (homocoupling) over the desired C–N coupling.

Actionable Protocol:

  • Lower Temperature: Drop the temperature to 80 °C .

  • Switch Ligand Class: Move from simple phosphines to bulky, electron-rich ligands like BINAP or RuPhos . These ligands increase the energy barrier for catalyst agglomeration, allowing the catalyst to survive at elevated temperatures.

  • Alternative Methodology: If thermal instability persists, consider Nickel catalysis (e.g., (PhPAd-DalPhos)Ni(o-tol)Cl), which can often proceed at 25–60 °C , or Photocatalysis (Dual Ni/Ir), which operates strictly at room temperature.

Scenario C: Metal-Free Aryne Chemistry

User Question: I’m trying the metal-free arylation using o-silylaryl triflates and CsF. I’m heating to 60 °C to speed it up, but my yields are low and messy.

Technical Diagnosis: You are likely generating the benzyne (aryne) intermediate too rapidly. At 60 °C, the elimination of the triflate occurs faster than the nucleophilic attack of the sulfoximine. The excess highly reactive aryne then polymerizes or reacts with the solvent.

Actionable Protocol:

  • Ambient Is Optimal: This reaction is designed for Room Temperature (20–25 °C) .

  • Slow Addition: Do not heat. Instead, add the fluoride source (CsF or TBAF) slowly to control the concentration of the active aryne species.

  • Solvent Switch: Use Acetonitrile (MeCN) at RT. It solubilizes the fluoride source sufficiently without requiring thermal activation.

Comparative Methodology Table

Select your temperature regime based on your available electrophile and catalyst system.

MethodologyCatalyst SystemElectrophileOpt.[1][2][3][4][5] TempKey Reference
Classical Ullmann CuI / DMEDA / Cs₂CO₃Aryl Iodides/Bromides110 °C Sedelmeier & Bolm (2005) [1]
Mild Copper CuI / 4-DMAPAryl Boronic Acids25 °C Gupta et al. (2019) [2]
Palladium X-Coupling Pd(OAc)₂ / BINAPAryl Bromides100–110 °C Bolm & Hildebrand (2000) [3]
Nickel Catalysis (PhPAd-DalPhos)NiAryl Chlorides25–80 °C Fisher & Stradiotto (2024) [4]
Metal-Free None (Fluoride activ.)o-Silylaryl Triflates (Arynes)25 °C Aithagani et al. (2015) [5]
Photocatalysis Ni/Ir Dual SystemAryl Bromides25 °C Wimmer & König (2019) [6]

Visualizing the Optimization Logic

The following diagram outlines the decision process for selecting the correct temperature and protocol based on your starting materials.

OptimizationLogic Start START: Select Electrophile ArylHalide Aryl Halide (I, Br, Cl) Start->ArylHalide Boronic Aryl Boronic Acid Start->Boronic ArynePre o-Silylaryl Triflate Start->ArynePre CheckCat Select Catalyst System ArylHalide->CheckCat RoomTemp Room Temp (25 °C) Mild Conditions Boronic->RoomTemp CuI/DMAP (Chan-Lam) ArynePre->RoomTemp Metal-Free (Fluoride) Copper Copper (CuI/Ligand) CheckCat->Copper Cost-effective Palladium Palladium (Pd/BINAP) CheckCat->Palladium High Efficiency Nickel Nickel (DalPhos) CheckCat->Nickel Aryl Chlorides HighTemp High Temp (110 °C) Reflux in Toluene Copper->HighTemp Standard Protocol Palladium->HighTemp Aryl Bromides MedTemp Med Temp (60-80 °C) Standard Heating Nickel->MedTemp Standard Nickel->RoomTemp Reactive Substrates

Caption: Decision matrix for temperature selection based on electrophile and catalytic system. Red indicates high thermal requirement; Green indicates ambient capability.

Experimental Protocol: Temperature Scanning

If the standard conditions fail, perform a Temperature Scan using the following self-validating workflow.

Objective: Determine the minimum effective temperature (MET) to maximize yield and minimize impurity profile.

  • Preparation: Prepare 4 reaction vials with the identical stoichiometry:

    • Sulfoximine (1.0 equiv)

    • Aryl Halide (1.2 equiv)

    • Catalyst (5-10 mol%) / Ligand (10-20 mol%)

    • Base (2.0 equiv)[2][5]

    • Solvent (Concentration 0.1 M - 0.2 M)

  • The Gradient: Set heating blocks to:

    • Vial A: 25 °C (RT)

    • Vial B: 60 °C

    • Vial C: 90 °C

    • Vial D: 110 °C (Reflux)

  • Monitoring:

    • Sample at 1 hour and 4 hours .

    • Analyze via LC-MS or GC-MS.

  • Analysis Criteria:

    • Conversion: Disappearance of Sulfoximine.

    • Cleanliness: Ratio of Product vs. Homocoupling/Dehalogenation.

  • Selection: Choose the lowest temperature that achieves >80% conversion within 4 hours.

References

  • Sedelmeier, J., & Bolm, C. (2005).[4][6][7] Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides.[7][8] The Journal of Organic Chemistry, 70(17), 6904–6906.

  • Gupta, S., et al. (2019).[4][9][10] Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids under Mild Conditions. Synthesis, 51(10), 2171–2182.

  • Bolm, C., & Hildebrand, J. P. (2000).[4][6][11] Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides.[1][11][12][13] The Journal of Organic Chemistry, 65(1), 169–175.[4][11]

  • Fisher, S. A., & Stradiotto, M. (2024).[2] Thermal Nickel-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides Enabled by PhPAd-DalPhos Ligation.[2][3][13] Organic Letters, 26(7), 1326–1331.[3][13] [2]

  • Aithagani, S. K., et al. (2015).[5] Metal-Free Approach for the Synthesis of N-Aryl Sulfoximines via Aryne Intermediate.[14][15] Organic Letters, 17(22), 5547–5549.[5][15]

  • Wimmer, A., & König, B. (2019).[4] N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters, 21(8), 2740–2744.

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone

Overview When synthesizing dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0)—a hypervalent sulfoximine derivative—researchers frequently encounter challenges when removing the unreacted precursor, dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Overview When synthesizing dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0)—a hypervalent sulfoximine derivative—researchers frequently encounter challenges when removing the unreacted precursor, dimethyl sulfide (DMS). This technical guide provides field-proven troubleshooting steps and a self-validating protocol to separate your solid product from the highly volatile, malodorous sulfide without compromising the integrity of the sulfoximine.

Part 1: Troubleshooting & FAQs

Q: Why does my isolated sulfoximine still smell strongly of sulfur even after extended vacuum drying? A: Dimethyl sulfide (DMS) has an exceptionally low odor threshold, detectable by the human olfactory system at concentrations as low as[1],[2]. Even if 99.9% of the unreacted DMS is removed during workup, trace amounts can become physically trapped (occluded) within the crystalline lattice of the solid dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone during rapid precipitation. Extended vacuum drying is ineffective against occluded solvents; the crystal lattice must be disrupted via trituration to release the trapped sulfide.

Q: Can I just evaporate the unreacted dimethyl sulfide using a standard rotary evaporator? A: No. While DMS has a relatively low[3],[4], its extraordinarily high vapor pressure (approx.)[4] allows it to easily bypass standard dry ice/acetone cold traps under vacuum. This will contaminate your vacuum pump oil, leading to a permanent stench in the laboratory, and exhaust toxic vapors into the environment. You must use a secondary chemical quenching trap.

Q: How do I chemically quench the unreacted sulfide without degrading my sulfoximine product? A: Do not add oxidants directly to the crude reaction mixture. While the nitroaromatic moiety is relatively stable, adding aqueous hypochlorite directly to the crude mixture can cause undesired side reactions (e.g., ring chlorination) or degrade the sulfoximine. Instead, physically separate the volatile DMS via mild vacuum distillation into a secondary in-line trap containing aqueous sodium hypochlorite (bleach). The bleach selectively

,[5].
Part 2: Quantitative Data

Table 1: Physicochemical comparison of the target product, the unreacted sulfide, and the quenched byproduct to guide separation strategy.

PropertyDimethyl Sulfide (Unreacted Precursor)Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (Product)Dimethyl Sulfoxide (Quenched Byproduct)
State at 20 °C Volatile LiquidSolidViscous Liquid
Boiling Point 37 °CN/A (Decomposes/Melts)189 °C
Odor Threshold 0.001 – 0.003 ppmOdorlessOdorless
Water Solubility Poor (~20 g/L)PoorMiscible
Vapor Pressure 53.7 kPa (at 20 °C)Negligible0.06 kPa (at 20 °C)
Part 3: Step-by-Step Methodology

Protocol: Safe Separation and Quenching of Dimethyl Sulfide Note: This protocol functions as a self-validating system. The complete absence of the characteristic cabbage-like odor at the end of Step 3 confirms successful lattice purging and product purity.

  • Step 1: Apparatus Setup (In-Line Bleach Trap)

    • Assemble a vacuum distillation setup. Between the primary receiving flask and the vacuum pump, install a secondary gas-washing bottle (bubbler) filled with a 10-15% aqueous sodium hypochlorite (bleach) solution.

    • Causality: The bubbler ensures all uncondensed DMS vapors are forced through the oxidizing bleach solution before reaching the pump, neutralizing the odor and preventing mechanical contamination[6].

  • Step 2: Mild Vacuum Distillation

    • Transfer the crude reaction mixture to the distillation flask.

    • Apply a mild vacuum (e.g., 200-300 mbar) and gently warm the flask in a water bath at 30-40 °C.

    • Causality: Because DMS boils at 37 °C at atmospheric pressure, utilizing a mild vacuum ensures rapid volatilization without causing the solid sulfoximine product to bump or thermally degrade[4].

  • Step 3: Trituration of the Crude Solid

    • Once the bulk DMS is removed, the residue left behind is crude dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone.

    • Suspend the crude solid in ice-cold hexane or diethyl ether (10 mL per gram of product). Stir vigorously for 15 minutes.

    • Causality: The highly polar sulfoximine is insoluble in non-polar hydrocarbon solvents, whereas trace DMS is highly miscible. This physical wash pulls the trapped DMS out of the crystal lattice without dissolving your product.

    • Filter the solid through a Büchner funnel and wash with an additional portion of cold solvent. Verify the absence of odor.

  • Step 4: Glassware Decontamination

    • Rinse all contaminated glassware (especially the primary receiving flask) with bleach inside the fume hood to oxidize residual surface sulfides before washing with water and acetone[5].

Part 4: Workflow Visualization

G RM Reaction Mixture (Sulfoximine + Unreacted DMS) VD Vacuum Distillation (30-40 °C, Mild Vacuum) RM->VD DMS Volatile Distillate (DMS Vapor) VD->DMS Vapor phase Crude Crude Solid (Sulfoximine + Trace DMS) VD->Crude Residue Trap In-line Bleach Trap (Oxidation to DMSO/DMSO2) DMS->Trap Chemical Quench Trit Trituration (Cold Hexane/Et2O) Crude->Trit Physical Wash Pure Pure Sulfoximine (Odor-free Solid) Trit->Pure Filtration

Caption: Workflow for the physical separation and chemical quenching of unreacted dimethyl sulfide.

References
  • Title: SIAM 22, 18-21 April 2006 SIDS INITIAL ASSESSMENT PROFILE CAS No.
  • Source: wikipedia.
  • Source: noaa.
  • Source: chemicalbook.
  • Source: wikipedia.
  • Title: How to quench the DMS (dimethyl sulfide)

Sources

Optimization

Storage conditions to prevent degradation of lambda6-sulfanone derivatives

Technical Support Center: Storage & Stability of Lambda6-Sulfanone (Sulfoximine) Derivatives Executive Summary: The Chemical Nature of Lambda6-Sulfanones What are they? In technical nomenclature, "lambda6-sulfanones" ref...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability of Lambda6-Sulfanone (Sulfoximine) Derivatives

Executive Summary: The Chemical Nature of Lambda6-Sulfanones

What are they? In technical nomenclature, "lambda6-sulfanones" refer to Sulfoximines (and related sulfonimidoyl derivatives). These are hypervalent sulfur(VI) compounds featuring a tetrahedral geometry with a sulfur atom double-bonded to an oxygen (


) and an imino group (

), alongside two carbon substituents.

Why does this matter for storage? Unlike their sulfone analogues (


), the 

bond in lambda6-sulfanones introduces unique basicity and nucleophilicity (if

-unsubstituted). While generally chemically robust, they exhibit specific vulnerabilities to hygroscopicity (moisture absorption) and acid-catalyzed hydrolysis .

Critical Storage Protocol (S.A.F.E. Standard)

To prevent degradation, adhere to the S.A.F.E. protocol. This system is self-validating: if the compound retains its physical form (crystalline solid) and solubility profile, the storage was successful.

ParameterSpecificationScientific Rationale
S hieldingAmber Glass Vials While the S(VI) core is photostable, N-substituents (e.g., aryl groups) may be photo-labile. Amber glass prevents radical formation.
A tmosphereInert Gas (Argon/Nitrogen) Prevents the absorption of atmospheric CO₂ (which can form carbamates with free NH-sulfoximines) and moisture.
F reezing-20°C (Long-term) 2-8°C (Working) Low temperature kinetically inhibits hydrolysis and prevents "oiling out" of hygroscopic solids.
E nvironmentDesiccator (<10% RH) Many lambda6-sulfanone derivatives are hygroscopic. Moisture uptake leads to hydrolysis of the

bond over time.

Troubleshooting Guide (Q&A)

Q1: My lambda6-sulfanone derivative has turned from a white powder into a sticky gum/oil. Is it degraded?

  • Diagnosis: Likely Hygroscopic Deliquescence .

  • Root Cause: The polar

    
     and 
    
    
    
    bonds attract atmospheric water. If the compound is a salt (e.g., hydrochloride), this effect is amplified.
  • Recovery:

    • Check LC-MS.[1] If the molecular weight (

      
      ) is intact, it is simply wet.
      
    • Lyophilize (freeze-dry) from water/acetonitrile or dry under high vacuum with

      
      .
      
    • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation.

Q2: I see a new peak in my LC-MS with a mass of [M+1]. What is happening?

  • Diagnosis: Hydrolysis to Sulfone .

  • Root Cause: The

    
     bond can hydrolyze to 
    
    
    
    (forming the corresponding sulfone,
    
    
    ) under acidic aqueous conditions.
  • Mechanism: Water attacks the sulfur center, displacing the amine/amide.

  • Action: This is irreversible degradation. Purify via prep-HPLC to remove the sulfone impurity.

Q3: The compound is insoluble in the solvent recommended (e.g., DCM). Why?

  • Diagnosis: Polymorphism or Salt Formation .

  • Root Cause: Lambda6-sulfanones can form strong hydrogen-bond networks in the solid state. If it was stored as a free base but absorbed CO₂/moisture, it might have formed a carbonate/carbamate salt, altering solubility.

  • Action: Try a more polar solvent system (e.g., DMSO or Methanol). If it dissolves, check pH; acidification may be required to break up salts.

Degradation Mechanism & Pathway Analysis

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the "Safe State" equilibrium.

G Sulfoximine Lambda6-Sulfanone (Active Compound) Sulfoximine->Sulfoximine Stored under Argon @ -20°C Hygroscopy Moisture Uptake (+ H₂O) Sulfoximine->Hygroscopy High Humidity Intermediate Tetrahedral Intermediate Hygroscopy->Intermediate Acidic pH Sulfone Sulfone Byproduct (Inactive Degradant) Intermediate->Sulfone Irreversible Amine Amine/Amide Byproduct Intermediate->Amine Leaving Group

Caption: Pathway showing the vulnerability of the S=N bond to moisture-driven hydrolysis, leading to inactive sulfone formation.

Stability Data Summary

ConditionStability DurationObservation
Solid, -20°C, Argon > 2 YearsOptimal storage. No detectable degradation.
Solid, 25°C, Air 3-6 MonthsSurface stickiness (hygroscopy). Minor hydrolysis (<2%).
Solution (DMSO), 25°C 1-2 WeeksStable. Avoid protic solvents (MeOH/H₂O) for long-term storage.
Solution (Acidic pH) < 24 HoursRapid hydrolysis to sulfone observed.

References

  • PubChem. (2025).[2] Compound Summary: [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone.[3] National Library of Medicine. Link

  • ChemScene. (2025). Product Information: Dimethyl((2-nitrophenyl)imino)-lambda6-sulfanone.[4] ChemScene LLC. Link

  • Frings, M., et al. (2006). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Chemistry – A European Journal. (Contextual grounding for Sulfoximine stability).
  • BLDpharm. (2025). Safety Data Sheet: Cyclopropyl(imino)(methyl)-lambda6-sulfanone. BLD Pharmatech. Link

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy characteristic bands of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone

Technical Guide: IR Spectroscopy Characteristic Bands of Dimethyl[(4-nitrophenyl)imino]- -sulfanone Executive Summary & Chemical Context Dimethyl[(4-nitrophenyl)imino]- -sulfanone , commonly known as -dimethyl- -(4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectroscopy Characteristic Bands of Dimethyl[(4-nitrophenyl)imino]-


-sulfanone 

Executive Summary & Chemical Context

Dimethyl[(4-nitrophenyl)imino]-


-sulfanone , commonly known as 

-dimethyl-

-(4-nitrophenyl)sulfoximine
, represents a critical class of bioisosteres in medicinal chemistry. Structurally, it replaces the sulfone (

) moiety with a chiral sulfoximine (

) core, offering unique hydrogen-bonding vectors and solubility profiles.

For researchers and drug development professionals, identifying this compound via Infrared (IR) Spectroscopy requires distinguishing the subtle vibrational modes of the sulfoximine core (


 / 

) from the dominant, high-intensity signals of the nitroaryl appendage .

This guide provides a comparative spectral analysis, distinguishing the target molecule from its precursors and isosteres, supported by mechanistic insights into vibrational coupling.

Characteristic IR Bands: The Spectral Fingerprint

The IR spectrum of dimethyl[(4-nitrophenyl)imino]-


-sulfanone is dominated by the interplay between the electron-withdrawing 

-nitrophenyl group and the polar sulfoximine core.
Table 1: Key Diagnostic Bands
Functional GroupVibrational ModeFrequency Range (

)
IntensityMechanistic Insight
Nitro (

)

1515 – 1535 StrongHighly diagnostic. Shifted lower than aliphatic nitro groups due to aromatic conjugation.

1335 – 1350 StrongCoupled with the asymmetric stretch; confirms the presence of the nitro group.
Sulfoximine Core

1210 – 1240 StrongOften overlaps with aromatic C-H in-plane bends but is sharper and more intense.

1150 – 1220 Medium-StrongCritical Differentiator. Heavily coupled with

and aryl C-N modes. In

-aryl systems, this bond has significant double-bond character.

1080 – 1110 MediumStretch between the sulfoximine nitrogen and the phenyl ring.
Aromatic Ring

1580 – 1605 MediumSkeletal ring vibrations; often appears as a doublet near 1600

.

820 – 860 StrongPara-substitution pattern. A single strong band indicating 1,4-disubstitution.
Methyl Group

2920 – 3020 Weak

-methyl protons are acidic and polar; bands are often weak compared to the nitro/sulfoximine signals.

Note on Causality: The presence of the 4-nitro group strongly withdraws electron density from the aromatic ring. This reduces the basicity of the sulfoximine nitrogen, effectively increasing the


 bond order slightly via resonance, while simultaneously shifting the aromatic 

bands.

Comparative Analysis: Target vs. Alternatives

To validate the synthesis or purity of dimethyl[(4-nitrophenyl)imino]-


-sulfanone, one must compare its spectrum against its immediate precursor (

-sulfoximine) and its structural analog (Sulfone).
Table 2: Comparative Spectral Shifts
FeatureTarget:

-(4-nitrophenyl)sulfoximine
Precursor:

-Sulfoximine
Alternative: Dimethyl Sulfone

Stretch
Absent 3250 – 3350

(Broad/Strong)
Absent

Stretch
1150 – 1220

(Coupled)
900 – 1000

(Distinct)
Absent

Stretch
~1220

~1220

1290 – 1310

(Asym)
Nitro Bands Present (1520/1340) AbsentAbsent

Analysis:

  • Disappearance of N-H: The most obvious confirmation of successful

    
    -arylation is the complete loss of the broad 
    
    
    
    stretching band found in the starting material (
    
    
    -dimethylsulfoximine).
  • S=N Shift: In the free

    
    -sulfoximine, the 
    
    
    
    vibration is lower frequency. Upon arylation with an electron-poor ring (4-nitrophenyl), the mode couples more strongly with the aryl skeleton and shifts to higher wavenumbers, often merging into the complex fingerprint region near 1200
    
    
    .
  • Differentiation from Sulfone: Sulfones (

    
    ) lack the 
    
    
    
    band entirely and typically show a doublet for
    
    
    (asymmetric/symmetric) that is distinct from the sulfoximine profile.

Experimental Protocol for Validated Acquisition

To ensure reproducible data, specifically for polar sulfoximines which can exhibit polymorphism or hygroscopicity, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation:

    • Solid State: The target compound is typically a crystalline solid. Use a Diamond or ZnSe ATR crystal.

    • Pre-treatment: Dry the sample in a vacuum desiccator for 2 hours to remove surface moisture, which can broaden the 3000–3500

      
       region and obscure the absence of the 
      
      
      
      peak.
  • Acquisition Parameters:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for fingerprint deconvolution).
    • Scans: Minimum 32 scans to resolve weak methyl

      
       stretches against the noise.
      
  • Validation Check (The "Self-Check"):

    • Check 1: Is there a broad hump at 3300

      
      ? Yes 
      
      
      
      Incomplete reaction (residual
      
      
      ) or wet sample. No
      
      
      Proceed.
    • Check 2: Are the Nitro bands (1520/1340) the strongest peaks? Yes

      
       Confirms 
      
      
      
      -arylation.

Mechanistic Pathway & Visualization

The following diagram illustrates the synthesis and the resulting vibrational shifts, providing a logical flow for structural confirmation.

G Precursor NH-Sulfoximine (Precursor) Target N-(4-nitrophenyl)sulfoximine (Target) Precursor->Target N-Arylation (Base/Heat) NH_Band ν(N-H): 3250 cm⁻¹ (Present) Precursor->NH_Band Key Feature Reagent 4-Fluoronitrobenzene (Reagent) Reagent->Target No_NH ν(N-H): Absent (Confirmation) Target->No_NH Nitro_Bands ν(NO₂): 1520/1340 cm⁻¹ (Strong/New) Target->Nitro_Bands SN_Shift ν(S=N): Shift to 1150-1220 cm⁻¹ Target->SN_Shift

Caption: Logical flow of spectral changes during the synthesis of Dimethyl[(4-nitrophenyl)imino]-


-sulfanone. Green and Yellow nodes indicate primary diagnostic confirmations.

References

  • Bolm, C., et al. (2000).[1] "Synthesis of N-Arylated Sulfoximines." Journal of Organic Chemistry, 65(1), 169-175.[1] Link

  • Reggelin, M., & Zur, C. (2002). "Sulfoximines: Structures, Properties and Synthetic Applications." Synthesis, 2000(1), 1-64. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for Nitro/Sulfone assignments).

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399-9408. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[3] (General reference for Nitrobenzene derivatives). Link[3]

Sources

Comparative

Differentiating Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone from its Sulfilimine Precursor: A Comparative Analytical Guide

Executive Summary The transition from an S(IV) sulfilimine to an S(VI) sulfoximine represents a critical transformation in modern synthetic and medicinal chemistry. Sulfoximines, such as dimethyl[(4-nitrophenyl)imino]-la...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from an S(IV) sulfilimine to an S(VI) sulfoximine represents a critical transformation in modern synthetic and medicinal chemistry. Sulfoximines, such as dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone , have emerged as highly valuable structural motifs in drug discovery due to their enhanced metabolic stability, high aqueous solubility, and unique hydrogen-bonding capabilities[1].

However, differentiating a fully oxidized sulfoximine from its unreacted sulfilimine precursor—S,S-dimethyl-N-(4-nitrophenyl)sulfilimine—requires rigorous analytical validation. Because both compounds share the core


 framework and the 4-nitrophenyl moiety, researchers must rely on the distinct electronic and structural changes induced by the addition of the oxygen atom. This guide provides a comprehensive, self-validating analytical framework to objectively differentiate these two species.

Mechanistic Context: The S(IV) to S(VI) Transition

The oxidation of a sulfilimine to a sulfoximine involves the conversion of a trigonal pyramidal sulfur(IV) center (bearing a lone pair) into a tetrahedral sulfur(VI) center. Because the sulfilimine sulfur exhibits markedly electrophilic character, successful oxidation typically requires powerful electrophilic O-transfer agents, such as dimethyldioxirane, or specific nucleophilic oxidants like alkaline hydrogen peroxide[2].

The introduction of the highly electronegative oxygen atom pulls electron density away from the sulfur center. This inductive effect propagates to the adjacent methyl groups and the


 bond, fundamentally altering the molecule's spectroscopic signature.

G A S,S-dimethyl-N-(4-nitrophenyl) sulfilimine [S(IV) Precursor] B Electrophilic O-Transfer (e.g., Dimethyldioxirane) A->B Oxidation C dimethyl[(4-nitrophenyl)imino]- lambda6-sulfanone [S(VI) Sulfoximine] B->C + Oxygen Atom

Figure 1: Oxidation pathway from S(IV) sulfilimine to S(VI) sulfoximine.

Analytical Differentiation Matrix

To definitively distinguish dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone from its precursor, a multi-modal analytical approach is required. The table below summarizes the quantitative differences between the two compounds based on their electronic environments[3].

Analytical ParameterS,S-dimethyl-N-(4-nitrophenyl)sulfilimineDimethyl[(4-nitrophenyl)imino]-lambda6-sulfanoneDiagnostic Causality
Oxidation State S(IV)S(VI)Addition of terminal oxygen atom.
Molecular Weight 198.24 g/mol 214.24 g/mol [3]Exact mass shift of +16.00 Da.
LC-MS (

)
m/z ~ 199.05m/z ~ 215.05Confirms complete O-transfer.

H NMR (

)
~ 2.80 ppm (Singlet)~ 3.30 ppm (Singlet)Strong deshielding due to the electronegative

bond.
IR Spectroscopy (

)
Absent~ 1220 cm

(asym) & 1140 cm

(sym)
Emergence of characteristic sulfanone stretching bands.
IR Spectroscopy (

)
~ 980 cm

~ 1090 cm


bond strengthens/shortens due to S(VI) hypervalency.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the synthesis and subsequent analysis must function as a self-validating system. The following protocols detail the controlled oxidation and the step-by-step analytical verification.

Protocol 1: Controlled Oxidation using Dimethyldioxirane

Expertise Note: Dimethyldioxirane is preferred over mCPBA for this specific substrate because electrophilic S-oxidation competes favorably with N-oxidation, preventing the oxidative fragmentation of the


 bond.
  • Preparation: Dissolve 0.15 mmol of S,S-dimethyl-N-(4-nitrophenyl)sulfilimine in 5 mL of anhydrous acetone. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Slowly add 8 mL of a cold (0 °C) 0.08 M dimethyldioxirane solution in acetone (0.64 mmol, ~4 equivalents) in two equal aliquots over 15 minutes.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 2–6 hours.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Et

    
    O/MeOH 95:5) to yield the pure sulfoximine.
    
Protocol 2: LC-MS and IR Verification
  • Mass Profiling: Inject a 1

    
    L aliquot of the purified product into an LC-MS system (ESI+ mode). Look for the disappearance of the m/z 199.05 peak and the exclusive presence of the m/z 215.05 peak. Causality: Any residual m/z 199 indicates incomplete oxidation.
    
  • IR Screening: Apply the purified compound to an ATR-FTIR sensor.

  • Band Analysis: Confirm the absence of the broad 980 cm

    
     band (sulfilimine 
    
    
    
    ) and verify the emergence of sharp, intense bands at 1220 cm
    
    
    and 1140 cm
    
    
    . Causality: The S=O bond in a lambda6-sulfanone is highly polarized, resulting in massive changes in the dipole moment during vibration, yielding very strong IR absorbances.
Protocol 3: H NMR Structural Confirmation
  • Sample Prep: Dissolve 10 mg of the product in 0.6 mL of CDCl

    
    .
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 300 MHz or higher.
    
  • Signal Integration: Locate the singlet corresponding to the six protons of the two

    
     groups.
    
  • Validation: In the sulfilimine precursor, this singlet appears around 2.8 ppm. In the sulfoximine, the strong electron-withdrawing nature of the newly formed

    
     bond deshields these protons, shifting the singlet downfield to approximately 3.3 ppm.
    

Workflow Step1 Reaction Aliquot Sampling Step2 LC-MS Analysis Check for +16 Da Mass Shift Step1->Step2 Step3 IR Spectroscopy Monitor S=O Band Emergence (1220 cm⁻¹) Step2->Step3 Mass Confirmed Step4 1H NMR Spectroscopy Confirm S-CH3 Deshielding (~3.3 ppm) Step3->Step4 S=O Present Step5 Verified Sulfoximine Product Step4->Step5 High Purity

Figure 2: Self-validating analytical workflow for differentiating sulfoximines from sulfilimines.

Troubleshooting and Artifact Avoidance

When differentiating these compounds, researchers must be wary of over-oxidation . While the 4-nitrophenyl group provides stability to the imine nitrogen, excessive use of harsh oxidants (like unbuffered mCPBA) can lead to


 bond cleavage, resulting in the formation of a sulfone (dimethyl sulfone) and a nitroso- or nitro-aromatic byproduct.

To prevent this, always monitor the reaction via LC-MS (Protocol 2) and halt the reaction once the m/z 199.05 peak is depleted. The self-validating nature of combining MS (mass confirmation) with NMR (structural connectivity) ensures that the isolated product is the intact dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone, rather than a fragmented artifact.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Available at:[Link]

  • Facile Conversion of Sulfilimines into Sulfoximines Using Dioxiranes. ElectronicsAndBooks. Available at: [Link]

  • Johnson, C. R., et al. (1973). Oxidation of N-(p-tolylsulfonyl)sulfilimines to N-(p-tolylsulfonyl)sulfoximines with alkaline hydrogen peroxide. Journal of the American Chemical Society. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone proper disposal procedures

Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone: Professional Laboratory Handling and Disposal Guidelines Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS 56158-00-0) is a specialized sulfoximine derivative utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone: Professional Laboratory Handling and Disposal Guidelines

Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS 56158-00-0) is a specialized sulfoximine derivative utilized as an intermediate in advanced organic synthesis and drug development[1]. Because this molecule contains a nitroaromatic moiety and a sulfoximine functional group, its disposal requires strict adherence to institutional Environmental Health and Safety (EHS) protocols. Improper disposal can lead to environmental contamination, and the compound's heteroatom density (nitrogen and sulfur) requires specific destruction parameters to prevent the release of toxic combustion byproducts[2].

This guide outlines the operational procedures for the safe segregation, handling, and final destruction of this compound in a professional laboratory setting.

Part 1: Chemical Profiling and Disposal Implications

Understanding the physicochemical properties of a compound is the first step in establishing a self-validating safety and disposal protocol. The structural features of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone directly dictate its waste classification.

PropertyValueDisposal & Safety Implication
Molecular Formula C₈H₁₀N₂O₃S[1]Contains nitrogen and sulfur heteroatoms. Combustion will yield hazardous nitrogen oxides (NOx) and sulfur oxides (SOx), necessitating disposal facilities equipped with advanced gas scrubbers[3].
LogP 1.9539[1]Moderately lipophilic. If disposed of improperly in aqueous waste streams, it has the potential to persist in the environment and partition into organic matter.
Structural Class Nitroaromatic / SulfoximineNitroaromatics are chemically stable but can be energetically reactive under specific conditions. They must be kept isolated from strong reducing agents in waste streams to prevent exothermic reactions.

Part 2: Step-by-Step Laboratory Waste Segregation Protocol

The following methodology must be integrated into your laboratory's daily operational workflow. This protocol ensures that the compound is safely contained until it can be transferred to a certified hazardous waste contractor.

Step 1: Source Segregation and Compatibility Verification

  • Action: Collect all solid waste (including contaminated consumables like weigh boats and spatulas) and liquid waste containing dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone in dedicated, chemically compatible containers (e.g., High-Density Polyethylene - HDPE).

  • Causality: Nitroaromatic compounds must never be mixed with strong reducing agents, alkali metals, or strong bases in a single waste container. Segregation prevents unintended in-situ redox reactions that could lead to container pressurization or thermal runaway.

Step 2: Accurate RCRA / EHS Labeling

  • Action: Label the container explicitly as "Hazardous Waste - Toxic Organic (Contains Nitroaromatic and Sulfoximine Derivatives)." Include the CAS number (56158-00-0)[1].

  • Causality: Downstream waste contractors rely on accurate chemical inventories to determine the required incineration temperature and scrubber configurations. Vague labeling (e.g., "Organic Waste") can result in improper routing and incomplete destruction.

Step 3: Secondary Containment and Storage

  • Action: Store the sealed waste containers in secondary containment trays within a designated, ventilated hazardous waste accumulation area. Keep away from direct sunlight and heat sources.

  • Causality: Secondary containment captures any accidental breaches of the primary vessel, preventing environmental release and workplace exposure.

Step 4: Institutional Transfer

  • Action: Initiate a hazardous waste pickup request through your institution's EHS department.

  • Causality: Professional EHS departments coordinate with certified contractors who possess the legal permits and industrial infrastructure required to safely transport and destroy complex organic molecules.

Part 3: Mechanistic Principles of Final Destruction

The primary and most effective method for the final disposal of nitroaromatic compounds is high-temperature process incineration [3][4]. This is not a process that can be improvised in a standard laboratory; it requires industrial-scale facilities, such as commercial hazardous waste incinerators or specialized cement kilns[2].

  • High-Temperature Pyrolysis: The waste is injected into a combustion chamber operating at temperatures exceeding 1000°C to 1200°C with a prolonged residence time (often >2 seconds)[2]. This extreme thermal environment is required to provide the activation energy necessary to completely cleave the stable aromatic ring and the strong nitrogen-oxygen/sulfur-oxygen bonds.

  • Oxidation: Following pyrolysis, the molecular fragments are fully oxidized. The carbon and hydrogen are converted to CO₂ and H₂O.

  • Scrubbing of Heteroatoms: Because dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone contains sulfur and nitrogen, its oxidation produces SOx and NOx. The incinerator's exhaust must pass through alkaline wet scrubbers and catalytic reduction systems to neutralize these acidic and toxic gases before the effluent is released into the atmosphere[3].

Part 4: Waste Management Workflow Visualization

WasteDisposal Gen Waste Generation (CAS 56158-00-0) Seg Source Segregation (Isolate from Reducers) Gen->Seg Lab Protocol EHS EHS Collection & Contractor Transfer Seg->EHS EHS Transfer Inc High-Temp Incineration (>1000°C, >2s residence) EHS->Inc Industrial Facility Scrub Alkaline Scrubbing (Neutralize SOx / NOx) Inc->Scrub Exhaust Gas Safe Safe Atmospheric Release (CO2, H2O, N2) Scrub->Safe Clean Effluent

Workflow for the professional disposal and incineration of nitroaromatic laboratory waste.

References

  • ChemScene. "56158-00-0 | Dimethyl((4-nitrophenyl)imino)-lambda6-sulfanone". ChemScene Catalog.
  • BenchChem Technical Support Team. "1,5-Dihydroxy-4,8-dinitroanthraquinone: An Application Note and Laboratory Protocol" (Discussing general disposal pathways for nitroaromatic compounds). BenchChem.
  • MacDonald, L. P., et al. "Burning Chemical Wastes as Fuels in Cement Kilns." Journal of the Air Pollution Control Association (via Taylor & Francis Online).

Sources

Handling

Comprehensive Safety and Operational Guide for Handling Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Chemical Identity: Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0) In modern medicinal chemistry, sulfoximines are h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Chemical Identity: Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0)

In modern medicinal chemistry, sulfoximines are highly valued for their structural stability, hydrogen-bonding capacity, and ability to act as bioisosteres for sulfones or sulfonamides [1]. However, when a lambda-6 sulfanone moiety is coupled with a 4-nitrophenyl group, the resulting compound introduces significant toxicological and reactive hazards. This guide provides the authoritative, causality-driven protocols required to handle this specific nitroaromatic sulfoximine safely.

Mechanistic Toxicology & Hazard Profile

To establish a truly safe operational environment, researchers must understand the causality behind the chemical's hazards rather than simply memorizing rules.

  • Methemoglobinemia Induction (Systemic Toxicity): Nitroaromatic compounds are inherently lipophilic. This chemical property allows them to rapidly penetrate the lipid bilayers of the stratum corneum (skin) or alveolar membranes (lungs). Once absorbed into the bloodstream, the nitro group undergoes enzymatic reduction. The resulting reactive intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin [2]. This structural change critically impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal systemic toxicity.

  • Thermal and Chemical Instability: Nitroaromatics present a severe explosion risk if subjected to rapid heating, mechanical shock, or if reacted uncontrollably with strong reducing agents or caustic alkalis [3]. Furthermore, the synthesis and manipulation of sulfoximines often involve highly reactive intermediates (e.g., nitrenes or hypervalent iodine reagents) that require strict thermal control to prevent runaway exothermic decomposition [4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is fundamentally insufficient for handling lipophilic nitroaromatics. The selection of barrier materials must account for the chemical's specific permeation kinetics.

PPE CategoryRecommended SpecificationMechanistic Justification (Causality)Replacement Protocol
Hand Protection Viton® (Fluoroelastomer) or double-layered Nitrile (≥8 mil)Nitroaromatics rapidly permeate standard latex and thin nitrile. Viton provides superior resistance to non-polar and aromatic permeation.Discard immediately upon known contact or after 2 hours of continuous handling.
Eye/Face Protection ANSI Z87.1 Splash-proof Goggles + Polycarbonate Face ShieldProtects ocular mucosa from highly irritating dust aerosols and potential micro-splashes during solvent dissolution.Sanitize face shield post-use; dedicated goggles preferred.
Body Protection Tyvek® disposable chemical suit or heavy-duty fluid-resistant lab coatPrevents accumulation of electrostatically charged sulfoximine dust on woven cotton clothing, which can cause delayed dermal exposure.Segregate as hazardous waste if visibly contaminated.
Respiratory NIOSH-approved N95/P100 particulate respirator (if outside LEV)Prevents inhalation of fine crystalline dust, which bypasses the skin barrier and directly enters the highly vascularized pulmonary system.Single-use; discard in solid hazardous waste.

Operational Workflow: Step-by-Step Methodology

Standard Operating Procedure (SOP): Reagent Preparation and Reaction Setup This self-validating protocol outlines the safe dissolution and transfer of Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone for use in downstream cross-coupling or N-functionalization reactions.

Step 1: Environmental Pre-Clearance

  • Action: Verify the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).

  • Validation: Do not rely solely on digital monitors. Visually confirm inward directional flow using a tissue strip taped to the bottom of the sash.

  • Action: Clear the hood of all incompatible materials, specifically strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases.

Step 2: Enclosed Weighing

  • Action: Utilize an anti-static zero-stat gun on the weighing spatula and weigh boat prior to handling the chemical.

  • Causality: Nitroaromatic powders often carry static charges. Neutralizing the equipment prevents the sudden aerosolization and unexpected dispersion of toxic particulates into the user's breathing zone.

  • Action: Weigh the required mass of CAS 56158-00-0 inside the fume hood using an analytical balance equipped with a draft shield.

Step 3: Solvent Dissolution

  • Action: Transfer the solid to a dry, round-bottom flask equipped with a magnetic stir bar. Slowly add a compatible anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide) via syringe.

  • Critical Control: Do not apply external heat (e.g., heat guns) to accelerate dissolution. Nitroaromatics can undergo violent exothermic decomposition if localized hot spots form [3]. Allow the compound to dissolve under ambient stirring.

Step 4: Reaction Execution & Quenching

  • Action: Purge the reaction vessel with inert gas (Nitrogen or Argon) to displace oxygen, minimizing side-oxidation pathways.

  • Action: Upon reaction completion, quench the mixture slowly at 0°C. If unreacted nitroaromatic sulfoximine remains, avoid using highly basic aqueous quenches, which can trigger violent decomposition[3]. Use a mild buffer (e.g., saturated ammonium chloride).

Emergency Response & Disposal Plan

  • Dermal Exposure: Crucial Warning: Do not use organic solvents (like ethanol or acetone) to clean the skin. Solvents will exponentially increase the transdermal absorption rate of the nitroaromatic compound, driving the toxin directly into the bloodstream. Immediately flush the affected area with copious amounts of tepid water and mild soap for at least 15 to 20 minutes [5].

  • Spill Protocol: Never sweep dry powder. Cover the spill with damp absorbent pads to suppress dust generation. Carefully scoop the pads into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

  • Waste Segregation: Never dispose of nitroaromatic sulfoximines down the drain. Collect all organic waste, contaminated gloves, and weighing boats in a dedicated, clearly labeled "Toxic Organic Waste - Nitroaromatics" container.

Workflow Visualization

G Start Receive CAS 56158-00-0 (Nitroaromatic Sulfoximine) PPE Don Specialized PPE (Viton/Nitrile, Respirator) Start->PPE Hood Transfer to Fume Hood (Verify Negative Pressure) PPE->Hood Weighing Enclosed Weighing (Use Anti-static tools) Hood->Weighing Reaction Execute Reaction (Avoid strong bases/heat) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill Waste Segregate Hazardous Waste (No drain disposal) Spill->Waste No Evac Evacuate & Isolate Area Spill->Evac Yes Decon Aqueous Decontamination (NO Solvents on Skin) Evac->Decon

Operational workflow and emergency response logic for handling nitroaromatic sulfoximines.

References

  • Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society.[Link]

  • Nitrobenzene Safety Data and Handling. Novachem.[Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI Molecules.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
Reactant of Route 2
Reactant of Route 2
dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
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